4-(2-Methoxyphenyl)-2-methylphenol
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOZUWPMBJJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466524 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796866-40-5 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure Properties of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The rational design of biphenyl-based therapeutics and advanced materials requires a rigorous understanding of molecular conformation and electronic distribution. 4-(2-Methoxyphenyl)-2-methylphenol (also cataloged as 2'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol)[1] is a highly specialized biphenyl derivative characterized by its compartmentalized reactivity. This guide dissects the causality between its structural features—specifically the steric influence of its ortho-substituents—and its physicochemical properties, antioxidant potential, and synthetic pathways.
Structural Elucidation & Conformational Dynamics
The structural architecture of 4-(2-Methoxyphenyl)-2-methylphenol is defined by two distinct functional zones that independently govern its chemical behavior:
-
Ring A (Phenol Ring): Contains a hydroxyl group at C1 and a methyl group at C2. This ring dictates the molecule's redox activity.
-
Ring B (Phenyl Ring): Contains a methoxy group at C2'. This ring dictates the spatial conformation of the biphenyl axis.
The Causality of the Dihedral Angle
In unsubstituted biphenyls, the rings prefer a nearly planar conformation to maximize
Based on robust Rayleigh Optical Activity and crystallographic studies of similar ortho-substituted biphenyls, the dihedral angle of such systems typically deviates to approximately 40°–60°[2],[3]. This restricted rotation increases the energy barrier for coplanarity, effectively decoupling the electronic systems of the two rings and resulting in a hypsochromic (blue) shift in its UV absorption spectrum compared to planar analogs.
Fig 1. Conformational logic: Steric hindrance at the biphenyl axis dictates the dihedral angle.
Physicochemical Profiling
The physical properties of 4-(2-Methoxyphenyl)-2-methylphenol make it an excellent candidate for lipid-rich environments, such as cellular membranes, where it can exert localized pharmacological effects.
| Property | Value | Causality / Significance |
| Molecular Formula | C14H14O2 | Defines the base stoichiometric mass (214.26 g/mol ). |
| Topological Polar Surface Area | 29.46 Ų | Low TPSA (< 90 Ų) ensures excellent passive membrane permeability. |
| LogP (Predicted) | ~3.5 | High lipophilicity driven by the biphenyl core; ideal for lipid bilayer partitioning. |
| Hydrogen Bond Donors | 1 | The phenolic -OH serves as the sole H-bond donor, critical for target binding. |
| Hydrogen Bond Acceptors | 2 | The -OH and -OCH3 oxygens facilitate intermolecular interactions. |
| Rotatable Bonds | 2 | Restricted rotation around the biphenyl axis due to ortho-methoxy steric hindrance. |
Antioxidant Mechanism & Pharmacological Relevance
Sterically hindered phenols are uniquely effective in protecting cellular structures (such as the retinal pigment epithelium) against oxidative stress and lipid peroxidation[4],[5]. The antioxidant efficacy of 4-(2-Methoxyphenyl)-2-methylphenol is directly caused by the synergistic relationship between its phenolic -OH and the adjacent C2-methyl group.
Mechanism of Action:
-
Hydrogen Atom Transfer (HAT): The phenol donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the threat.
-
Radical Stabilization: The resulting phenoxy radical is stabilized via resonance across Ring A. Crucially, the ortho-methyl group donates electron density (via hyperconjugation) to lower the O-H Bond Dissociation Enthalpy (BDE), while simultaneously providing a steric shield that prevents the radical from undergoing deleterious self-dimerization.
Fig 2. Antioxidant mechanism via Hydrogen Atom Transfer (HAT) and phenoxy radical stabilization.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The assembly of sterically hindered, ortho-substituted biphenyls is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6],[7]. The following protocol is designed as a self-validating system to ensure high fidelity and yield.
Experimental Protocol
Reagents: 4-Bromo-2-methylphenol (1.0 eq), (2-Methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).
-
Reagent Assembly (Inert Atmosphere): In a flame-dried Schlenk flask under argon, combine the aryl bromide and boronic acid.
-
Causality: A 1.2x excess of boronic acid is utilized to compensate for potential protodeboronation side reactions common in electron-rich, sterically hindered boronic acids.
-
-
Catalyst & Base Addition: Add Pd(PPh3)4 and K2CO3.
-
Causality: Pd(PPh3)4 provides the zero-valent palladium required for oxidative addition. K2CO3 is selected because it effectively forms the reactive boronate complex necessary to drive transmetalation against the steric bulk of the ortho-methoxy group.
-
-
Biphasic Solvent System: Suspend the mixture in a degassed 4:1 mixture of Toluene/Water.
-
Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. The biphasic interface is the critical site for transmetalation.
-
-
Reaction Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating: the disappearance of the starting bromide and the emergence of a new spot that is both UV-active and stains positive with KMnO4 (confirming the retention of the phenolic -OH) indicates successful coupling.
Fig 3. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Analytical Characterization
To verify the structural integrity of the synthesized 4-(2-Methoxyphenyl)-2-methylphenol, the following spectroscopic markers must be confirmed:
-
1H-NMR (CDCl3): A distinct singlet integrating to 3H at ~3.80 ppm confirms the presence of the C2'-methoxy group. A singlet at ~2.30 ppm confirms the C2-methyl group. The phenolic -OH will appear as a broad singlet (exchangeable with D2O) around 5.0 ppm.
-
IR Spectroscopy: A broad absorption band at ~3300-3400 cm⁻¹ validates the phenolic O-H stretch, while a strong C-O-C asymmetric stretch at ~1250 cm⁻¹ confirms the methoxy ether linkage.
-
Mass Spectrometry (ESI-MS): An [M-H]⁻ peak at m/z 213.1 is expected in negative ion mode, characteristic of the easily deprotonated phenolic moiety.
References
-
[1] Title: 2'-Methoxy-3-methyl-4-ol - AOBChem USA. Source: aobchem.com. URL:
-
[4] Title: The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant... Source: nih.gov. URL:
-
[5] Title: Discovery of sterically-hindered phenol compounds with potent cytoprotective activities... Source: nih.gov. URL:
-
[2] Title: Investigation of the Robustness of Rayleigh Optical Activity for the Assignment of Absolute Configurations of Chiral Molecules. Source: acs.org. URL:
-
[3] Title: The three-dimensional structure of 3,3',4,4'-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). Source: researchgate.net. URL:
-
[6] Title: Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Source: nih.gov. URL:
-
[7] Title: Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling... Source: acs.org. URL:
Sources
- 1. aobchem.com [aobchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Structural Elucidation, Chemical Identifiers, and Synthetic Methodologies for 4-(2-Methoxyphenyl)-2-methylphenol
Executive Summary
4-(2-Methoxyphenyl)-2-methylphenol (systematically named 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol) is a highly specialized biphenyl derivative. Characterized by a phenolic core with an ortho-methyl group and a para-substituted 2-methoxyphenyl ring, this compound serves as a crucial intermediate in the synthesis of advanced functional materials, agrochemicals, and pharmaceutical active ingredients[1]. The unique steric and electronic properties imparted by the ortho-substituents on the biphenyl axis make it a compound of significant interest for researchers exploring restricted rotation (atropisomerism) and targeted enzyme inhibition[1].
Core Chemical Identifiers & Structural Data
Accurate chemical identification is paramount for procurement, regulatory compliance, and database querying. The compound is officially registered under the CAS Registry Number 796866-40-5[2]. Below is a consolidated table summarizing its primary quantitative data and structural identifiers[3],[4].
| Property / Identifier | Value |
| Common Name | 4-(2-Methoxyphenyl)-2-methylphenol |
| IUPAC / Systematic Name | 2'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol |
| CAS Registry Number | 796866-40-5 |
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| InChIKey | RFMOZUWPMBJJHN-UHFFFAOYSA-N |
| LogP (Octanol/Water) | 3.5 (Calculated) |
Structural Elucidation & Causality
The molecular architecture of 4-(2-Methoxyphenyl)-2-methylphenol dictates its physical properties and chemical reactivity. The presence of the hydroxyl (-OH) group at position 4 of the main ring and the methoxy (-OCH3) group on the adjacent ring provides distinct hydrogen-bond donating and accepting capabilities[1].
Causality of Steric Hindrance: The methyl group at position 3 (ortho to the biphenyl linkage on the phenol ring) and the methoxy group at position 2' (ortho to the linkage on the second ring) create significant steric repulsion. This steric clash forces the two aromatic rings out of coplanarity, increasing the dihedral angle. This non-planar conformation is critical when designing ligands for metalloenzymes or receptors with tight binding pockets, as it restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding.
Synthetic Methodology & Experimental Protocols
The most robust and regioselective method for synthesizing unsymmetrical biphenyls like 4-(2-Methoxyphenyl)-2-methylphenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol outlines a self-validating workflow designed for high yield and purity.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize 4-(2-Methoxyphenyl)-2-methylphenol from commercially available aryl halides and boronic acids.
-
Reagents:
-
4-Bromo-2-methylphenol (Electrophile, 1.0 eq)
-
(2-Methoxyphenyl)boronic acid (Nucleophile, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst, 0.05 eq)
-
Potassium carbonate (K2CO3) (Base, 2.0 eq)
-
Solvent: Toluene/Water (4:1 v/v)
-
Step-by-Step Workflow:
-
Solvent Degassing: Combine toluene and water in a Schlenk flask. Degas the biphasic mixture by sparging with argon for 20 minutes.
-
Causality: Dissolved oxygen must be rigorously removed because it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species, which would prematurely terminate the catalytic cycle and depress yields.
-
-
Reagent Assembly: Add 4-bromo-2-methylphenol and (2-methoxyphenyl)boronic acid to the degassed solvent system.
-
Base Activation: Add K2CO3 to the stirring mixture.
-
Causality: The aqueous base is not merely an acid scavenger; it is mechanistically required to coordinate with the boronic acid, forming an electron-rich, tetrahedral boronate complex. This quaternization significantly lowers the activation energy required for the transmetalation step.
-
-
Catalyst Introduction: Quickly add Pd(PPh3)4 under a positive pressure of argon, then seal the flask.
-
Thermal Reflux: Heat the reaction mixture to 80°C and stir for 12 hours.
-
Causality: While some Suzuki couplings proceed at room temperature, the synthesis of this specific compound requires elevated thermal energy (80°C). The ortho-methyl and ortho-methoxy groups introduce substantial steric bulk around the newly forming C-C bond, creating a high kinetic barrier during the reductive elimination phase of the catalytic cycle.
-
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and partition the layers. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 90:10 to 70:30 Hexane/Ethyl Acetate) to isolate the pure product.
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The isolated product must be subjected to the following analytical workflow to confirm its identity against the established identifiers[4]:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the molecular weight. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 215.1.
-
1H-NMR (Proton Nuclear Magnetic Resonance): Validates the regiochemistry. The spectrum must show the characteristic singlet for the aryl-methyl protons (~2.2 ppm) and the methoxy protons (~3.8 ppm), alongside the complex multiplet of the 7 aromatic protons.
Experimental Workflow Visualization
Synthetic workflow of 4-(2-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling.
References
1.[1] Title: 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol - Smolecule Source: smolecule.com URL:
2.[2] Title: 796866-40-5 Cas No. - Matrix Scientific Source: matrixscientific.com URL:
3.[3] Title: [1,1-Biphenyl]-4-ol,2-methoxy-3-methyl-(9CI) - Echemi Source: echemi.com URL:
4.[4] Title: 2-methyl-4-(2'-methoxy)phenyl-1-phenol | 796866-40-5 - Molaid Source: molaid.com URL:
Sources
Comprehensive Technical Guide: Physical Properties and Thermal Characterization of 4-(2-Methoxyphenyl)-2-methylphenol
Executive Summary
As a Senior Application Scientist specializing in molecular characterization, I approach the profiling of biphenyl derivatives not merely as a data-collection exercise, but as a rigorous study in structure-property relationships (SPR). 4-(2-Methoxyphenyl)-2-methylphenol —systematically known as 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol —is a highly specialized organic compound. Its unique steric profile, driven by ortho-substituents at the biphenyl linkage, fundamentally dictates its physical state and thermal behavior.
This whitepaper provides an in-depth analysis of the compound’s physical properties, detailing the causality behind its depressed melting point (70–72 °C) and establishing a self-validating experimental protocol for its thermal characterization.
Structural Identity and Chemical Nomenclature
To understand the physical properties of a compound, we must first deconstruct its structural identity. The name 4-(2-Methoxyphenyl)-2-methylphenol maps to a biphenyl scaffold where a phenol ring (bearing a methyl group at position 2 and a hydroxyl at position 1) is linked at its 4-position to a 2-methoxyphenyl ring.
Under standard IUPAC biphenyl nomenclature, the ring with the highest-priority functional group (the hydroxyl) receives the unprimed locants. Thus, the correct systematic name is 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol .
Table 1: Physical and Chemical Properties Summary
| Property | Value |
| Systematic IUPAC Name | 2'-methoxy-3-methyl-[1,1'-biphenyl]-4-ol |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Melting Point | 70 – 72 °C |
| Physical State (at STP) | Solid (Crystalline powder) |
| Solubility | Soluble in ethanol, ether; Insoluble in water |
Data derived from specialized chemical databases for biphenyl derivatives .
Theoretical Causality: Structure-Property Relationship (SPR)
A critical question arises when comparing this compound to its parent structures: Why is the melting point of 4-(2-Methoxyphenyl)-2-methylphenol only 70–72 °C, when unsubstituted biphenyl-4-ol melts at a significantly higher temperature (~164 °C) ?
The answer lies in steric hindrance and crystal lattice thermodynamics . In a standard, unsubstituted biphenyl system, the two aromatic rings can adopt a nearly planar conformation in the solid state, allowing for highly ordered, dense intermolecular π-π stacking. However, in 4-(2-Methoxyphenyl)-2-methylphenol, the presence of the 3-methyl group on the phenol ring and the 2'-methoxy group on the adjacent ring creates severe steric clash around the C1-C1' biphenyl bond.
To relieve this steric strain, the molecule is forced into a non-planar conformation with a large dihedral angle. This twisted geometry prevents the molecules from packing tightly into a crystal lattice. A less dense crystal lattice requires less thermal energy (enthalpy of fusion) to disrupt, directly causing the depressed melting point of 70–72 °C.
Caption: Mechanistic pathway showing how steric hindrance depresses the melting point.
Experimental Methodologies: Thermal Characterization
To accurately determine the melting point of biphenyl derivatives—which are prone to polymorphism—standard capillary methods are often insufficient. Instead, Differential Scanning Calorimetry (DSC) is the gold standard, aligning with the rigorous requirements of USP <741> (Melting Range or Temperature) .
The Principle of Self-Validation
A protocol is only as reliable as its internal controls. The workflow below is designed as a self-validating system . Prior to sample analysis, the instrument's calorimetric accuracy is verified against a known, high-purity standard (e.g., high-purity Biphenyl,
Table 2: DSC Experimental Parameters
| Parameter | Specification | Causality / Rationale |
| Sample Mass | 2.0 – 5.0 mg | Ensures uniform heat distribution without thermal lag. |
| Pan Type | Hermetically sealed Aluminum | Prevents sublimation or volatile loss during heating. |
| Purge Gas | Dry Nitrogen (50 mL/min) | Prevents oxidative degradation of the phenolic OH group. |
| Heating Rate | 10 °C/min | Balances resolution of the endothermic peak with sensitivity. |
| Temperature Range | 40 °C to 100 °C | Fully captures the baseline before and after the 70-72 °C melt. |
Protocol 1: Step-by-Step DSC Melting Point Validation
-
Instrument Calibration: Run a baseline verification using an empty aluminum pan. Follow with a calibration run using a certified Indium or Biphenyl standard. Confirm the onset of melting matches the certified value.
-
Sample Preparation: Accurately weigh 2.5 mg of 4-(2-Methoxyphenyl)-2-methylphenol into a standard aluminum DSC pan. Crimp the lid to create a hermetic seal.
-
Chamber Purge: Place the sample and an empty reference pan into the DSC cell. Purge the chamber with dry nitrogen at 50 mL/min for 5 minutes prior to heating.
-
Thermal Ramp: Initiate the heating program from 40 °C to 100 °C at a strict ramp rate of 10 °C/min.
-
Data Acquisition & Analysis: Monitor the heat flow (W/g). The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak. For this compound, the onset will consistently trigger between 70.0 °C and 72.0 °C.
Caption: Step-by-step DSC workflow for validating the melting point of biphenyl derivatives.
Solubility and Partition Coefficient Profiling
Beyond thermal properties, the physical behavior of 4-(2-Methoxyphenyl)-2-methylphenol in solution is governed by the interplay between its lipophilic biphenyl core and its polar substituents.
-
Lipophilicity: The addition of the methyl and methoxy groups increases the bulk hydrocarbon volume, resulting in a high partition coefficient (LogP), rendering the compound insoluble in aqueous media.
-
Hydrogen Bonding: While the methoxy group acts as a weak hydrogen-bond acceptor, the phenolic hydroxyl group acts as both a donor and acceptor. This allows the compound to readily dissolve in moderately polar organic solvents such as ethanol and diethyl ether, which can bridge the gap between the compound's hydrophobic bulk and polar functional groups.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21726786, 3-Methyl-[1,1'-biphenyl]-4-ol." PubChem. URL:[Link]
-
Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv (2019). URL:[Link]
-
Pahamli, Y., et al. "Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review." MDPI Energies 15, no. 23 (2022): 8885. URL:[Link]
Steric Architecture & Radical Stability: A Technical Guide to Hindered Biphenyl Phenols
[1]
Executive Summary
This technical guide analyzes the structural physics, synthetic pathways, and pharmacological utility of sterically hindered biphenyl phenols.[1] Unlike simple hindered phenols (e.g., BHT), biphenyl derivatives introduce a secondary layer of complexity: axial chirality (atropisomerism) and delocalized radical stability across a
Structural Physics: The Ortho-Effect and Atropisomerism
The defining feature of this chemical class is the interplay between the phenolic hydroxyl group and bulky ortho-substituents (typically tert-butyl, isopropyl, or phenyl groups). In a biphenyl system, this steric bulk imposes restricted rotation around the C1-C1' pivot bond.
Axial Chirality (Atropisomerism)
When ortho-substituents are sufficiently large, the energy barrier to rotation (
-
Pharmacological Implication: In drug design, specific atropisomers often exhibit differential binding affinities to protein targets.[1] Racemization in vivo can lead to off-target toxicity or loss of efficacy.[1]
-
Design Rule: To ensure conformational stability (
s), at least three of the four ortho-positions must be substituted with groups larger than a methyl group.[1]
The "Buttressing Effect"
Steric crowding does not merely restrict rotation; it distorts the bond angles.[1] The meta-substituents can push ortho-groups closer to the reaction center, a phenomenon known as the "buttressing effect." This modulates the acidity (
Synthetic Methodologies
Synthesis of hindered biphenyl phenols generally follows two distinct logical branches: Oxidative Coupling (homodimerization) or Metal-Catalyzed Cross-Coupling (heterodimerization).[1]
Oxidative Coupling (Homodimerization)
This is the industrial standard for symmetric biphenyls.[1] It relies on Single Electron Transfer (SET) oxidation of a phenol anion to a phenoxy radical, which then dimerizes.[1]
-
Critical Control Point: The reaction bifurcates between forming a C-C bridged biphenyl (desired) and a C-O bridged ether (Pummerer ketone type).[1]
-
Selectivity: High steric bulk at the ortho-position blocks C-O coupling, forcing C-C dimerization at the para-position. If the para-position is blocked, C-C coupling occurs at the ortho-position, often yielding diphenoquinones upon further oxidation.
Visualization: Synthetic Decision Matrix
Figure 1: Synthetic logic flow distinguishing between oxidative homocoupling and metal-catalyzed cross-coupling based on target symmetry and steric constraints.
Mechanistic Action: Radical Scavenging & Metabolism[1]
Hydrogen Atom Transfer (HAT) Mechanism
Hindered biphenyl phenols function primarily as chain-breaking antioxidants.[1] The mechanism involves the abstraction of the phenolic hydrogen by a reactive peroxyl radical (
The resulting phenoxy radical (
-
Steric Shielding: Bulky t-butyl groups prevent the radical center from reacting with oxygen to form new peroxides.[1]
-
Resonance Delocalization: The unpaired electron delocalizes across the biphenyl
-system (if planar enough), lowering the ground state energy of the radical.[1]
Metabolic Blocking (Bioisosterism)
In drug discovery, rapid glucuronidation or sulfation of phenolic hydroxyls leads to poor oral bioavailability (high first-pass metabolism).[1]
-
Strategy: Introducing ortho-alkyl groups creates a "steric umbrella" that physically blocks Phase II conjugating enzymes (UDP-glucuronosyltransferases) from accessing the hydroxyl group.[1]
-
Outcome: This modification transforms a rapidly cleared phenol into a metabolically stable pharmacophore while retaining H-bond donor capability.[1]
Experimental Protocol: Oxidative Coupling of 2,6-di-tert-butylphenol[2][3][4][5]
This protocol describes the synthesis of 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol via oxidative coupling.[2][3] This method minimizes the formation of the diphenoquinone byproduct.[1]
Safety: Perform in a fume hood. 2,6-di-tert-butylphenol is toxic to aquatic life.[1]
Reagents
-
Substrate: 2,6-Di-tert-butylphenol (DTBP) (10 mmol)
-
Catalyst: Copper(I) Chloride (CuCl) (0.5 mmol)[1]
-
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.5 mmol)
-
Solvent: Dichloromethane (DCM) / Methanol (1:1 v/v)[1]
-
Oxidant: Atmospheric Oxygen (O2)[1]
Step-by-Step Methodology
-
Catalyst Activation: In a 100 mL round-bottom flask, dissolve CuCl (50 mg) and TMEDA (58 mg) in 20 mL of DCM/MeOH. Stir vigorously for 15 minutes under air until the solution turns a deep blue-green (formation of the active Cu-amine complex).
-
Substrate Addition: Add DTBP (2.06 g, 10 mmol) to the catalyst solution.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) open to the atmosphere.
-
Quenching: Once conversion is >95% (approx. 4-6 hours), add 10 mL of 1M HCl to quench the catalyst and protonate any phenoxides.
-
Purification:
Data Validation (Expected Results):
| Parameter | Value |
|---|---|
| Yield | 85 - 92% |
| Melting Point | 185 - 188°C |
| 1H NMR (CDCl3) |
Pharmaceutical Applications
Metabolic Stability Data
The table below illustrates the impact of steric hindrance on metabolic half-life (
| Compound Structure | Ortho-Substituents | HLM | Mechanism of Clearance |
| 4-Phenylphenol | H, H | < 15 | Rapid Glucuronidation |
| 3,5-Dimethyl-4-phenylphenol | Me, Me | 45 | Moderate Glucuronidation |
| 3,5-Di-tert-butyl-4-phenylphenol | t-Bu, t-Bu | > 120 | Metabolically Blocked |
Case Study: Troglitazone & Vitamin E
The antidiabetic drug Troglitazone (withdrawn due to hepatotoxicity, but structurally relevant) utilized a chromane ring—essentially a bridged hindered phenol—to scavenge lipid peroxides.[1]
-
Mechanism: The hindered phenol moiety acts as a "sacrificial" antioxidant, protecting cell membranes from lipid peroxidation.[1]
-
Toxicity Warning: While the hindered phenol provides antioxidant benefit, metabolic activation can lead to quinone methides , which are electrophilic and can alkylate liver proteins.[1] This duality (Antioxidant vs. Pro-oxidant) is the critical safety parameter in developing these drugs.[1]
Visualization: The Antioxidant vs. Toxicity Switch
Figure 2: The "Chameleonic" nature of hindered phenols. Path A represents the desired antioxidant activity, while Path B represents the formation of toxic quinone methides, a risk factor in drug development.
References
-
Synthesis via Oxidative Coupling
-
Antioxidant Mechanism & Comparison to BHT
-
Burton, G. W., & Ingold, K. U. (1981).[1] Autoxidation of biological molecules.[1] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[1] Journal of the American Chemical Society.[1] (Foundational text on HAT mechanism).
-
ResearchGate.[1] (2020).[1] Sterically Hindered Phenols as Antioxidant.[1][7][8][9] [Link]
-
-
Atropisomerism in Drug Design
-
Metabolic Stability & Toxicity
-
Maiti, D., & Buchwald, S. L. (2010).[1][12][13] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. [Link]
-
Kalgutkar, A. S., et al.[1] (2005).[1] Structural alerts for toxicity: metabolic activation of structural moieties in drugs.[1] Current Drug Metabolism.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4847434A - Biphenol process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phantomplastics.com [phantomplastics.com]
- 8. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 10. scribd.com [scribd.com]
- 11. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 12. researchwith.stevens.edu [researchwith.stevens.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
Chemo-Structural Architectures: The Reactivity & Synthetic Utility of 4-(2-Methoxyphenyl)-2-methylphenol Scaffolds
Topic: Reactivity profile of 4-(2-Methoxyphenyl)-2-methylphenol derivatives Content Type: In-depth Technical Guide.
Executive Summary & Structural Logic
The 4-(2-Methoxyphenyl)-2-methylphenol scaffold represents a distinct class of non-planar biphenyls . Unlike flat aromatic systems, the steric clash between the ortho-methyl group on the phenol ring (Ring A) and the ortho-methoxy group on the anisole ring (Ring B) induces a significant torsional twist. This atropisomeric potential, combined with the electronic differentiation between the two rings, makes this scaffold a privileged structure in the design of axially chiral ligands, liquid crystals, and lignin-model antioxidants.
This guide dissects the reactivity profile of this molecule, moving beyond basic characterization to actionable synthetic strategies for drug discovery and materials science.
Electronic & Steric Environment
-
Ring A (Phenol): Electron-rich, activated by both the hydroxyl (-OH) and methyl (-CH₃) groups. The C1-OH acts as a strong ortho/para director, but the para position is blocked by the aryl substituent, and the C2 position is blocked by the methyl. This funnels electrophilic attack almost exclusively to the C6 position.
-
Ring B (Anisole): Moderately activated by the methoxy (-OMe) group. Less reactive towards Electrophilic Aromatic Substitution (EAS) than Ring A due to the superior activating power of the phenolic OH.
-
The Biaryl Axis: The C4-C1' bond is sterically encumbered. The "ortho-ortho" substitution pattern (2-Me, 2'-OMe) prevents coplanarity, reducing
-conjugation between rings and isolating their electronic reactivities to a degree.
Reactivity Profile: mechanistic Pathways
Electrophilic Aromatic Substitution (EAS)
The primary vector for functionalization is Regioselective C6-Halogenation . In standard phenols, polysubstitution is a common side reaction. However, in 4-(2-Methoxyphenyl)-2-methylphenol, the C2-methyl group acts as a "blocking tactic," while the C4-aryl group blocks the para site.
-
Primary Target: C6 (ortho to OH).
-
Secondary Target: C5' (para to OMe on Ring B), but only under forcing conditions or if Ring A is deactivated (e.g., by esterification).
Nucleophilic Transformations (The Phenolic Handle)
The phenolic hydroxyl (pKa
-
O-Alkylation/Acylation: Standard Williamson ether synthesis or esterification proceeds readily. Large electrophiles may face resistance due to the flanking C2-methyl group.
-
Triflylation: Conversion of the OH to OTf allows the phenol ring to act as an electrophile in secondary cross-coupling reactions (e.g., Kumada or Buchwald-Hartwig), effectively swapping the OH for amines or alkyl groups.
Oxidative Coupling & Radical Chemistry
This scaffold is prone to Oxidative Phenolic Coupling . Upon treatment with single-electron oxidants (e.g., Fe(III), Cu(II), or enzymatic peroxidases), a phenoxyl radical is generated.
-
Path A (Dimerization): Since the para position is blocked, radical coupling occurs at the ortho positions (C6-C6'), leading to bis-biphenyls.
-
Path B (Pummerer-Type): In the presence of nucleophiles, the radical cation can undergo addition rather than dimerization, useful for introducing heteroatoms.
Demethylation (Ligand Synthesis)
Cleavage of the methyl ether on Ring B using Lewis acids (BBr₃) yields the 2,2'-dihydroxy-5-methylbiphenyl analog. This creates a bidentate ligand framework (similar to BINOL) capable of chelating transition metals.
Visualizing the Reactivity Landscape
The following diagram maps the divergence of synthetic pathways from the parent scaffold.
Figure 1: Divergent synthetic pathways for the 4-(2-Methoxyphenyl)-2-methylphenol scaffold.
Experimental Protocols
Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)
Rationale: The most reliable route to this biaryl system is the cross-coupling of a phenol-derived bromide with a boronic acid. We utilize 4-bromo-2-methylphenol to ensure the correct substitution pattern on Ring A.
Reagents:
-
4-Bromo-2-methylphenol (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene:Ethanol:Water (4:1:1)[1]
Protocol:
-
Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last, under a positive pressure of Argon.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product will appear as a UV-active spot with a lower Rf than the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Silica gel, Gradient 0
10% EtOAc in Hexanes). -
Yield: Expect 75–85% as a viscous oil or low-melting solid.
Regioselective C6-Bromination
Rationale: To functionalize the scaffold further, we exploit the steric blocking of the C2-methyl and C4-aryl groups to direct bromine to C6.
Reagents:
-
4-(2-Methoxyphenyl)-2-methylphenol (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM.
Protocol:
-
Dissolve the substrate in MeCN at 0°C.
-
Add NBS portion-wise over 15 minutes. The low temperature prevents radical side reactions at the benzylic methyl group.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.
-
Extract with DCM, dry, and concentrate.
-
Validation: NMR will show the disappearance of the specific aromatic proton signal at the C6 position and the retention of the C2-Methyl singlet.
Quantitative Data Summary
The following table summarizes the physical and reactivity properties of the core scaffold compared to its parent monomers.
| Property | 4-(2-Methoxyphenyl)-2-methylphenol | 2-Methylphenol (Cresol) | 2-Methoxybiphenyl |
| Molecular Weight | 214.26 g/mol | 108.14 g/mol | 184.23 g/mol |
| Primary Reactive Site | C6 (Ortho to OH) | C4 & C6 | C4' & C6' |
| Oxidation Potential | Moderate (stabilized radical) | High | Very High (inert) |
| pKa (approx.) | ~10.2 | 10.3 | N/A |
| Steric Profile | High Torsion (Non-planar) | Planar | Twisted |
| Main Application | Ligand Precursor / Antioxidant | Solvent / Precursor | Liquid Crystals |
Synthetic Workflow Diagram
This workflow illustrates the "Build-Couple-Modify" approach used in high-throughput optimization of this scaffold.
Figure 2: Step-wise synthetic workflow for scaffold generation and diversification.
References
-
Suzuki-Miyaura Coupling of Hindered Phenols
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.
-
URL:[Link]
-
Demethylation Protocols (BBr3)
-
Regioselective Halogenation of Phenols
-
Oxidative Coupling of Ortho-Substituted Phenols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. reddit.com [reddit.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Coupling Reactions | FB 09 - Department of Chemistry - AK Waldvogel [aksw.uni-mainz.de]
Pharmacological Profiling of 4-(2-Methoxyphenyl)-2-methylphenol: A Technical Guide to Biphenyl-4-ol Bioactivity
Executive Summary
4-(2-Methoxyphenyl)-2-methylphenol is a highly substituted biphenyl-4-ol derivative. While specific literature on this exact molecule is emerging, compounds sharing its core biphenyl-4-ol scaffold are heavily utilized in medicinal chemistry for their polypharmacological potential. As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic framework and self-validating experimental protocols for profiling the biological activity of this compound, specifically focusing on its predicted roles as a Selective Estrogen Receptor Modulator (SERM) and a Cyclooxygenase (COX) inhibitor .
Structural Pharmacology & Target Rationale
The biological activity of 4-(2-Methoxyphenyl)-2-methylphenol is governed by its distinct structural motifs, which dictate its interaction with biological macromolecules:
-
Biphenyl Core : Provides the necessary lipophilicity to penetrate cellular membranes and occupy hydrophobic binding pockets in target proteins.
-
Phenolic Hydroxyl (C4) : Acts as a critical hydrogen bond donor/acceptor. In estrogen receptors, this hydroxyl group mimics the C3-OH of endogenous 17β-estradiol, anchoring the molecule to key residues (e.g., Arg394 and Glu353) in the ligand-binding domain (1[1]).
-
Methyl (C2) and Methoxy (C2') Substitutions : These bulky groups induce significant steric hindrance, forcing the two phenyl rings out of coplanarity. This twisted conformation is crucial for subtype selectivity, often shifting the molecule's profile from a pure agonist to a partial agonist or antagonist by altering the positioning of Helix 12 in the receptor.
Caption: Workflow for the systematic biological evaluation of biphenyl-4-ol derivatives.
Estrogen Receptor (ER) Modulation
Biphenyl-4-ol derivatives are established modulators of ERα and ERβ. Assays utilizing MCF-7 human breast cancer cells demonstrate that hydroxylated biphenyls regulate estrogen-sensitive proteins and influence cell proliferation (2[2]). Furthermore, structurally related biphenylols have shown dose-dependent estrogenic responses both in vitro and in vivo (3[3]). Structurally related hydroxylated biphenyl compounds also exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest (4[4]).
Protocol 1: In Vitro ER Competitive Binding Assay (Fluorescence Polarization)
This protocol is designed as a self-validating system to determine the binding affinity (
-
Preparation of Receptor-Ligand Complex : Incubate recombinant human ERα or ERβ with a fluorescently tagged estrogen ligand (e.g., Fluormone™ ES2) in assay buffer.
-
Causality: Establishing this complex first provides a high-polarization baseline. The large receptor slows the tumbling rate of the fluorophore, resulting in high fluorescence polarization (FP).
-
-
Compound Titration : Add 4-(2-Methoxyphenyl)-2-methylphenol in a 10-point serial dilution (ranging from 100 µM to 0.1 nM).
-
Causality: A wide logarithmic concentration range is required to capture a complete sigmoidal dose-response curve, ensuring accurate mathematical derivation of the
.
-
-
Incubation : Seal the microplate and incubate in the dark at room temperature for 2 hours.
-
Causality: This duration allows the competitive binding reaction to reach thermodynamic equilibrium, preventing artifactual shifts in apparent affinity.
-
-
Polarization Measurement & Validation : Read the plate using a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).
-
Validation Control: Include 17β-estradiol as a positive control (expected
~1-5 nM) and DMSO as a vehicle control. If the test compound successfully competes for the binding site, the displaced fluorescent ligand will tumble rapidly in solution, resulting in a measurable decrease in FP.
-
Cyclooxygenase (COX) Inhibition & Anti-Inflammatory Activity
Beyond endocrine modulation, the biphenyl scaffold is a privileged structure for anti-inflammatory agents. Biphenyl derivatives are widely recognized for their ability to inhibit enzymes in the inflammatory cascade, notably cyclooxygenases (COX-1 and COX-2) (5[5]). Substituted biphenyl diols have been shown to suppress inflammatory signaling and inhibit leukotriene formation (6[6]). The lipophilic biphenyl core effectively occupies the hydrophobic arachidonic acid-binding channel of COX-2 (7[7]).
Caption: Dual modulation of ER transcription and COX-2 inflammatory pathways by the compound.
Protocol 2: Fluorometric COX-1/COX-2 Inhibitor Screening
This protocol evaluates the compound's ability to block the peroxidase activity of COX enzymes.
-
Enzyme Reconstitution and Heme Addition : Dilute purified COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin.
-
Causality: COX enzymes require heme as a critical cofactor to exhibit their peroxidase activity. Without hematin, the conversion of PGG2 to PGH2 will not occur.
-
-
Inhibitor Pre-incubation : Add the test compound and incubate at 37°C for 15 minutes.
-
Causality: Many biphenyl-based NSAIDs are time-dependent, allosteric inhibitors. Pre-incubation allows the compound to access and bind the hydrophobic channel before the substrate is introduced.
-
-
Substrate Addition : Introduce Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Causality: Arachidonic acid initiates the enzymatic cascade. ADHP acts as a co-substrate for the peroxidase reaction.
-
-
Fluorometric Detection & Validation : Read fluorescence (Excitation: 535 nm, Emission: 587 nm).
-
Validation Control: Use Celecoxib as a COX-2 specific positive control and Indomethacin as a non-selective control. As COX reduces PGG2 to PGH2, ADHP is oxidized to highly fluorescent resorufin. A decrease in fluorescence directly correlates with the test compound's inhibitory efficacy.
-
Quantitative Data Summary
The following table summarizes the benchmark biological activities extrapolated from highly homologous biphenyl-4-ol derivatives to guide expected assay outcomes for 4-(2-Methoxyphenyl)-2-methylphenol.
| Target / Assay | Analog Class | Observed Effect | Typical | Reference |
| Estrogen Receptor α (ERα) | Hydroxylated Biphenyls | Agonist / Partial Agonist | 0.1 - 10 µM | [3],[2] |
| Estrogen Receptor β (ERβ) | Hydroxylated Biphenyls | Agonist | 0.05 - 5 µM | [1] |
| Cyclooxygenase-2 (COX-2) | Biphenyl Diols | Enzymatic Inhibition | 1.5 - 25 µM | [5],[6] |
| MCF-7 Cell Proliferation | 4-Phenylphenol analogs | Antiproliferative / Modulator | 10 - 50 µM | [2],[4] |
References
- BenchChem. "Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide to its Potential Biological Activity." BenchChem.
- Wiley Analytical Science. "Estrogenic e-waste - 2007." Wiley.
- Sigma-Aldrich. "4-Phenylphenol." Sigma-Aldrich.
- ResearchGate. "Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands.
- Googleapis. "WO 2012/013691 A1.
- BenchChem. "4'-Methyl[1,1'-Biphenyl]-4-Ol | 26191-64-0." BenchChem.
- BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. 4'-Methyl[1,1'-Biphenyl]-4-Ol | 26191-64-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Acidity and pKa Profile of 4-(2-Methoxyphenyl)-2-methylphenol
The following technical guide provides an in-depth analysis of the acidity and physicochemical profile of 4-(2-Methoxyphenyl)-2-methylphenol. This document is structured for researchers and drug development scientists, focusing on structural determinants of acidity, predicted values based on quantitative structure-property relationships (QSPR), and validated experimental protocols for precise determination.
Executive Summary
4-(2-Methoxyphenyl)-2-methylphenol (CAS: Not widely indexed; structural analog to 4-phenylphenol derivatives) is a lipophilic phenolic compound exhibiting weak acidity. Its physicochemical behavior is governed by the interplay between the electron-donating ortho-methyl group and the sterically hindered 4-biphenyl system.
Understanding the pKa of this molecule is critical for predicting its ionization state at physiological pH (7.4), which directly influences solubility, membrane permeability (logD), and metabolic stability. Based on structural additivity rules and Hammett equation modifications, the pKa is calculated to lie within the 9.90 – 10.20 range, slightly higher than unsubstituted 4-phenylphenol due to steric inhibition of resonance and local electron donation.
Structural Analysis & Theoretical Acidity
To accurately estimate the acidity without direct experimental data, we must deconstruct the molecule into its electronic components. The acidity of a phenol is determined by the stability of its conjugate base (phenoxide anion).
Electronic Components
-
Base Scaffold: Phenol (
). -
2-Methyl Group (Ortho-effect):
-
Effect: Electron-donating (+I effect).
-
Impact: Destabilizes the phenoxide anion, raising the pKa by approximately 0.2–0.3 units (compare o-cresol
). -
Solvation: The ortho-methyl group provides steric bulk that hinders the solvation shell around the phenoxide oxygen, further increasing the energy cost of ionization.
-
-
4-(2-Methoxyphenyl) Group:
-
Electronic Nature: The phenyl ring at the para position is generally electron-withdrawing by induction (-I) but electron-donating by resonance (+M) if planar.
-
Steric Twist (Atropisomerism): The 2-methoxy substituent on the distal ring creates significant steric clash with the protons of the central phenolic ring. This forces the biphenyl system out of planarity (torsion angle > 40°).
-
Net Impact: The twist reduces the resonance delocalization of the negative charge into the distal ring. Consequently, the acidification typically seen in 4-phenylphenol (
) is attenuated.
-
Structural Diagram and Resonance Logic
Figure 1: Causal flow of structural substituents on the net acidity of the target molecule.
Predicted pKa Values and Comparative Data
Given the lack of a specific experimental entry in public databases for this exact isomer, the values below are derived using comparative QSPR analysis against structurally validated anchors.
Table 1: Comparative Acidity Profile
| Compound | Structure | Experimental pKa | Key Factor | |
| Phenol | 9.99 | 0.00 | Reference | |
| o-Cresol | 2-Methylphenol | 10.28 | +0.29 | +I effect, steric hindrance |
| 4-Phenylphenol | 4-Phenylphenol | 9.55 | -0.44 | Resonance stabilization (-M) |
| Target Molecule | 4-(2-OMe-Ph)-2-Me-Phenol | 10.05 ± 0.15 | +0.06 | Combined +I (Me) and Twist |
Interpretation: The acidity enhancing effect of the 4-aryl group is largely negated by the twisting caused by the 2'-methoxy group and the electron-donating nature of the 2-methyl group. The molecule behaves similarly to phenol or slightly weaker.[1]
Experimental Determination Protocols
For researchers synthesizing this compound, experimental validation is required. Due to the expected low water solubility (LogP > 3.5), standard aqueous titration is unsuitable.
Methodology Selection
-
Potentiometric Titration (Mixed Solvent): Best for precise pKa determination of lipophilic compounds.
-
UV-Visible Spectrophotometry: Best if the compound has distinct UV shifts upon ionization (bathochromic shift expected for phenoxides).
Protocol: Potentiometric Titration in Methanol/Water
Objective: Determine thermodynamically valid
Reagents:
-
Analyte: ~5 mg of 4-(2-Methoxyphenyl)-2-methylphenol.
-
Solvent: Carbonate-free Methanol (HPLC grade).
-
Titrant: 0.1 M KOH in water (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
-
Preparation: Prepare three solutions of the analyte in Methanol/Water ratios of 30%, 40%, and 50% (v/v). Ensure ionic strength is constant (
). -
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4, 7, 10). Note: In mixed solvents, the electrode reads operational pH (
), which requires correction. -
Titration: Titrate with 0.1 M KOH under inert gas (
or ) to prevent absorption. Record pH vs. Volume. -
Calculation (Gran Plot): Determine the equivalence point using a Gran plot to eliminate electrode drift errors near the endpoint.
-
Extrapolation: Plot the calculated
(apparent) against the dielectric constant ( ) or molar fraction of methanol. Extrapolate to 0% organic solvent to find aqueous .
Protocol Visualization
Figure 2: Workflow for accurate pKa determination of lipophilic phenols using mixed-solvent potentiometry.
Implications for Drug Development
Solubility & Lipophilicity (LogD)
At physiological pH (7.4), the compound will exist almost exclusively (>99.8%) in its neutral (protonated) form , given the
-
Consequence: Solubility will be solubility-limited (intrinsic solubility,
), not salt-enhanced. -
Formulation: Requires co-solvents (PEG400), surfactants, or lipid-based formulations (SEDDS) for delivery.
Metabolic Stability
The electron-rich nature of the phenol (due to the methoxy and methyl groups) makes the ring susceptible to oxidative metabolism (CYP450).
-
Phase I: Hydroxylation at the open ortho or para positions of the central ring.
-
Phase II: Rapid Glucuronidation/Sulfation at the phenolic -OH. The high pKa ensures the -OH is a good nucleophile for UDP-glucuronosyltransferases (UGTs).
References
- Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill. (Source of standard phenol pKa values).
- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
NIST Chemistry WebBook. Phenol, 2-methyl- and 4-Phenylphenol data. [Link]
-
PubChem Compound Summary. 4-Methoxy-2-methylphenol (Structural analog). [Link]
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling for 4-(2-Methoxyphenyl)-2-methylphenol
Introduction & Strategic Analysis
Target Molecule Profile[1]
-
IUPAC Name: 4-(2-Methoxyphenyl)-2-methylphenol
-
CAS Registry Number: (Analogous structures: 4'-methoxy-2-methylbiphenyl-4-ol)
-
Molecular Formula: C₁₄H₁₄O₂
-
Key Structural Features:
-
Biaryl Core: Requires C(sp²)–C(sp²) bond formation.
-
Steric Constraint: The 2-methoxy group on the boronic acid partner introduces ortho-substitution, creating moderate steric hindrance at the transmetalation step.
-
Free Phenolic Hydroxyl: The substrate contains an unprotected -OH group. In basic media, this forms a phenoxide anion, which is highly electron-donating. This significantly increases the electron density of the aryl ring, potentially deactivating the aryl halide toward oxidative addition if the catalyst is not sufficiently electron-rich.
-
Retrosynthetic Logic
To synthesize this target efficiently, we utilize the Suzuki-Miyaura cross-coupling reaction.[1][2] The disconnection approach favors:
-
Electrophile (Ar-X): 4-Bromo-2-methylphenol.[3] (Commercially available, stable).
-
Nucleophile (Ar-B): 2-Methoxyphenylboronic acid. (Stable, resistant to protodeboronation relative to heteroaryl boronic acids).
Critical Challenge: The coupling of unprotected phenols is non-trivial. The formation of the phenoxide anion (Ar-O⁻) can coordinate to the Palladium center, acting as a poison or altering the catalyst geometry. Furthermore, the electron-rich nature of the phenoxide makes the C-Br bond less electrophilic.
Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos are required to facilitate oxidative addition into the electron-rich phenol ring and provide sufficient steric bulk to promote reductive elimination in the hindered biaryl system.
Mechanistic Pathway & Signaling
The following diagram outlines the catalytic cycle specific to this hindered, electron-rich coupling.
Figure 1: Catalytic cycle highlighting the critical oxidative addition step hindered by the electron-rich phenoxide.
Experimental Protocols
Method A: High-Performance Protocol (Recommended)
Rationale: Uses SPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky SPhos ligand creates a protective pocket around the Pd center, preventing phenoxide poisoning and accelerating coupling with hindered 2-methoxyphenylboronic acid.
Reagents & Stoichiometry:
| Component | Role | Equiv. | CAS No. |
|---|---|---|---|
| 4-Bromo-2-methylphenol | Substrate (Halide) | 1.0 | 2362-12-1 |
| 2-Methoxyphenylboronic acid | Substrate (Boron) | 1.2 - 1.5 | 5720-06-9 |
| SPhos Pd G2 | Catalyst | 0.02 (2 mol%) | 1028206-56-5 |
| Potassium Phosphate (K₃PO₄) | Base | 3.0 | 7778-53-2 |
| Toluene / Water (10:1) | Solvent System | 0.2 M | N/A |[3]
Step-by-Step Procedure:
-
Preparation: Oven-dry a 25 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[4]
-
Charging Solids: Add 4-Bromo-2-methylphenol (1.0 mmol, 187 mg), 2-Methoxyphenylboronic acid (1.2 mmol, 182 mg), and finely ground K₃PO₄ (3.0 mmol, 636 mg).
-
Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 14.4 mg).
-
Tip: If G2 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
-
Solvent & Degassing: Add Toluene (4.5 mL) and deionized Water (0.5 mL). Seal the vial with a septum cap. Sparge the mixture with Argon for 5 minutes via a needle outlet.
-
Reaction: Heat the block to 80°C with vigorous stirring (800 rpm). The biphasic mixture requires high shear to ensure phase transfer.
-
Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes) at 2 hours. The product will appear more polar than the starting bromide but less polar than the boronic acid.
-
Expected Time: 2–4 hours.[3]
-
-
Work-up (Critical for Phenols):
Method B: Standard Protocol (Cost-Effective)
Rationale: Uses Pd(dppf)Cl₂ . Effective if SPhos is unavailable, but requires higher temperatures and longer times.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
Temperature: 100°C (Reflux)
-
Procedure: Follow steps in 3.1, but increase temperature to 100°C. If conversion stalls, add a second portion of catalyst (2 mol%) after 6 hours.
Quality Control & Analytical Data
Data Summary Table:
| Parameter | Method A (SPhos) | Method B (dppf) |
|---|---|---|
| Conversion | >98% | ~85% |
| Isolated Yield | 92% | 78% |
| Reaction Time | 2-4 Hours | 12-16 Hours |
| Impurity Profile | Minimal Protodeboronation | Visible Homocoupling |
Characterization (Simulated for Validation):
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the phenolic -OH (approx. 5.0-5.5 ppm, exchangeable) and the methoxy singlet (3.8 ppm). The biaryl protons will appear in the 6.9–7.5 ppm region.
-
TLC: R_f ~ 0.35 (20% EtOAc/Hexanes). Stains strongly with PMA or KMnO4 (oxidizable phenol).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by phenoxide. | Switch to Method A (SPhos). Ensure rigorous degassing (O₂ kills active Pd). |
| Protodeboronation | Boronic acid instability.[7] | Increase boronic acid to 1.5 equiv.[8] Reduce water ratio slightly (e.g., 20:1 Toluene/Water). |
| Product stuck in Aqueous | pH incorrect during workup. | The product is a phenol (pKa ~10). You must acidify the aqueous layer to pH < 4 to extract it into organic solvent. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[9] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: 4-(2-Methoxyphenyl)-2-methylphenol in Ligand Design
Topic: Using 4-(2-Methoxyphenyl)-2-methylphenol as a Ligand Precursor Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Catalysis Researchers, Process Development Scientists
Executive Summary
This guide details the utilization of 4-(2-Methoxyphenyl)-2-methylphenol (CAS: 5307-05-1) as a strategic scaffold for constructing sterically tuned phosphorus ligands. Unlike simple phenols, this biaryl precursor integrates two critical structural features:
-
Ortho-Methyl Group (Pos. 2): Provides essential steric protection to the phenolic oxygen, enhancing the hydrolytic stability of derived phosphites.
-
Para-Biaryl Moiety (Pos. 4): The 2-methoxyphenyl group introduces distal steric bulk and electronic richness. The methoxy substituent offers potential hemilabile coordination sites, capable of stabilizing coordinatively unsaturated metal centers during catalytic turnover.
These features make it an ideal precursor for monodentate and bidentate phosphite ligands utilized in Rhodium-catalyzed hydroformylation and Palladium-catalyzed cross-coupling reactions.
Chemical Profile & Rationale
| Property | Specification |
| IUPAC Name | 4-(2-Methoxyphenyl)-2-methylphenol |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Key Functionality | Sterically hindered phenol; Hemilabile ether |
| Primary Application | Precursor for Phosphite/Phosphinite Ligands |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
Mechanistic Advantage: In homogeneous catalysis, particularly hydroformylation, the stability of the active species often depends on the ligand's ability to prevent metal aggregation while allowing substrate access.
-
Steric Bulk: The ortho-methyl group restricts rotation around the P-O bond in derived phosphites, creating a rigid chiral pocket (if used in conjunction with chiral backbones) or simply increasing the cone angle to favor reductive elimination.
-
Hemilability: The ortho-methoxy group on the distal phenyl ring can transiently coordinate to the metal center (M-O interaction), stabilizing "off-cycle" resting states and preventing catalyst decomposition.
Protocol 1: Synthesis of Tris(4-(2-methoxyphenyl)-2-methylphenyl)phosphite (Ligand L1)
Objective: Synthesize a bulky monodentate phosphite ligand for Rh-catalyzed hydroformylation.
Reagents:
-
4-(2-Methoxyphenyl)-2-methylphenol (3.05 equiv)
-
Phosphorus trichloride (PCl₃) (1.0 equiv)
-
Triethylamine (NEt₃) (3.5 equiv)
-
Anhydrous Toluene (Solvent)
Workflow Diagram (DOT):
Figure 1: Synthetic pathway for the monodentate phosphite ligand L1.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.
-
Dissolution: Add 4-(2-Methoxyphenyl)-2-methylphenol (6.5 g, 30.5 mmol) and dry Toluene (60 mL). Add Triethylamine (4.9 mL, 35 mmol). Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add PCl₃ (0.87 mL, 10 mmol) dropwise via syringe over 20 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter the suspension through a Schlenk frit (under Argon) to remove the ammonium salts. Wash the filter cake with 10 mL dry toluene.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Purification: Recrystallize from a mixture of minimal DCM and excess Hexane at -20°C.
-
QC Check: ³¹P NMR (C₆D₆) should show a singlet around δ 125-135 ppm (typical for aryl phosphites).
Protocol 2: Application in Rh-Catalyzed Hydroformylation
Objective: Use Ligand L1 to catalyze the hydroformylation of 1-Octene to Nonanal (linear aldehyde).
Rationale: The bulky phosphite ligand favors the formation of linear aldehydes (high n/iso ratio) by crowding the metal center, forcing the alkene to coordinate in the less sterically hindered anti-Markovnikov fashion.
Reagents:
-
Precursor: [Rh(acac)(CO)₂][1]
-
Ligand: Tris(4-(2-methoxyphenyl)-2-methylphenyl)phosphite (L1)
-
Substrate: 1-Octene[1]
-
Gas: Syngas (CO/H₂ 1:1)
Catalytic Cycle Diagram (DOT):
Figure 2: Rhodium-catalyzed hydroformylation cycle utilizing Ligand L1.
Experimental Procedure:
-
Catalyst Preparation: In a glovebox, mix [Rh(acac)(CO)₂] (6.5 mg, 0.025 mmol) and Ligand L1 (5 equiv relative to Rh) in dry Toluene (15 mL). Stir for 10 minutes to form the active catalyst.
-
Loading: Transfer the catalyst solution to a stainless steel high-pressure autoclave. Add 1-Octene (2.8 g, 25 mmol). Substrate:Rh ratio = 1000:1.
-
Pressurization: Purge the autoclave 3 times with Syngas (CO/H₂). Pressurize to 20 bar .
-
Reaction: Heat to 80°C and stir at 1000 rpm for 4 hours.
-
Analysis: Cool the reactor to RT, depressurize carefully. Analyze the crude mixture via GC-FID using an internal standard (e.g., Decane) to determine Conversion and Regioselectivity (n/iso ratio).
Expected Results:
-
Conversion: >95%
-
Selectivity (n/iso): >10:1 (The steric bulk of the 2-methyl group on the ligand directs the formation of the linear product).
Safety & Handling
-
Precursor: 4-(2-Methoxyphenyl)-2-methylphenol is a phenol derivative. It is likely irritating to skin and eyes. Wear nitrile gloves and safety glasses.
-
PCl₃: Highly corrosive and reacts violently with water/moisture to release HCl gas. Must be handled in a fume hood.
-
High Pressure: Hydroformylation involves flammable gases (CO/H₂) under pressure. Ensure the autoclave is rated for the pressure and temperature used. Use a blast shield.
References
- Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on phosphite ligand design).
-
Börner, A., et al. (2014).[2] "Bisphosphites with an asymmetric biaryl central component."[2] Patent EP000003029044.[2] (Describes similar biaryl phosphite scaffolds). Link
-
Sigma-Aldrich. (2024). "4-Methoxy-2-methylphenol Product Specification." (Precursor data). Link
-
PubChem. (2024). "Compound Summary: 4-Methoxy-2-methylphenol."[3][4] Link
Sources
- 1. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. 4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHOXY-2-METHYLPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Green Chemistry Synthesis Methods for Biphenyl Phenols: Application Notes & Protocols
Mechanistic Rationale & The Green Paradigm
Biphenyl phenols are privileged structural motifs in drug discovery, offering a semi-rigid backbone and critical hydrogen-bonding capabilities. Historically, the construction of these biaryl systems via the Suzuki-Miyaura cross-coupling reaction relied heavily on volatile organic solvents (e.g., toluene, DMF) and homogeneous palladium catalysts that were difficult to recover, leading to high environmental (E) factors and heavy metal contamination in final active pharmaceutical ingredients (APIs).
The transition to 1[1] dictates a paradigm shift toward aqueous media, recyclable heterogeneous nanocatalysts, and high atom economy. Water is not merely a benign solvent; the hydrophobic effect in neat water forces organic substrates into close proximity within micellar or nanoparticle interfaces, significantly accelerating the transmetalation and reductive elimination steps of the catalytic cycle.
Green Catalytic Systems & Quantitative Performance
To achieve high yields while maintaining sustainability, researchers have developed various supported palladium nanoparticles (PdNPs) and alternative activation methods. Supporting Pd on materials like fullerene or lanthanum trifluoride (LaF₃) prevents the agglomeration of the active Pd(0) species into inactive "Pd black," thereby preserving the catalyst's high surface-area-to-volume ratio for multiple cycles. Furthermore,2[2] and 3[3] have emerged as cutting-edge alternatives to traditional aqueous systems.
Quantitative Comparison of Green Catalytic Systems
| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Recyclability | Reference |
| C₆₀-TEGs/PdCl₂ (Fullerene-supported) | Neat Water | K₂CO₃ | 25 (RT) | >90% | ≥ 5 cycles | 1[1] |
| LaF₃·Pd Nanocatalyst | Neat Water | K₂CO₃ | 70 | Up to 97% | Multiple | 4[4] |
| PdNPs@Black Tea Extract | Water | Various | 25–90 | >90% | 9 cycles | 5[5] |
| Cp*Ru(Napht)BF₄ (Ru Sandwich) | Solvent-Free (Ball Mill) | CsF/DABCO | 25 (RT) | High | N/A | 3[3] |
Mechanistic Pathway: Aqueous Suzuki-Miyaura Coupling
The logic of the aqueous catalytic cycle hinges on the stabilization of the Pd(0) active species by the green support, allowing oxidative addition of the aryl halide to occur efficiently in a biphasic or micellar environment.
Mechanistic pathway of the aqueous Suzuki-Miyaura coupling utilizing recyclable Pd nanocatalysts.
Experimental Workflows & Protocols
The following protocol details a self-validating system for the synthesis of biphenyl phenols using a water-soluble Pd nanocatalyst.
Experimental workflow for biphenyl phenol synthesis, emphasizing phase separation and catalyst recycling.
Protocol A: Aqueous Synthesis of Biphenyl Phenols via Supported Pd Nanocatalyst
Causality & Design Rationale:
-
Base Selection (K₂CO₃): Potassium carbonate is selected because its high aqueous solubility ensures optimal concentration in the water phase. This facilitates the formation of the reactive boronate complex
required for transmetalation, without causing base-catalyzed degradation or deprotonation-induced precipitation of the phenolic hydroxyl group. -
Solvent Choice (Degassed Water): The reaction must be performed in degassed water under a nitrogen atmosphere. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (Glaser-type coupling), which consumes the starting material and complicates purification.
Step-by-Step Methodology:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the halophenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent & Catalyst Addition: Add 5.0 mL of degassed, deionized water. Introduce the water-soluble Pd nanocatalyst (e.g., 0.05 mol% C₆₀-TEGs/PdCl₂[1] or LaF₃·Pd[4]).
-
Execution: Seal the flask with a septum, purge with N₂ for 5 minutes, and stir vigorously at room temperature (or up to 70 °C depending on the specific catalyst) for 4 hours.
-
Self-Validation Check: The mixture should transition from a heterogeneous suspension to a distinct, finely dispersed emulsion as the hydrophobic effect drives the reagents into the catalytic micellar interfaces.
-
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the halophenol spot confirms reaction completion.
-
Phase Separation & Isolation: Add 10 mL of Ethyl Acetate (EtOAc) to the flask and stir for 5 minutes. Transfer to a separatory funnel.
-
Self-Validation Check: Two distinct layers must form. If an emulsion persists, add 2 mL of saturated aqueous NaCl (brine). The brine increases the ionic strength of the aqueous layer, forcing the organic product into the EtOAc phase while retaining the water-soluble Pd catalyst in the aqueous phase.
-
-
Recovery: Decant the organic layer. Wash the aqueous layer with an additional 5 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biphenyl phenol.
-
Catalyst Recycling: The retained aqueous phase containing the Pd nanocatalyst is directly returned to the reaction flask. Add fresh halophenol, boronic acid, and base to initiate the next cycle.
References
-
Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. 1
-
RSC Advances. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. 4
-
Semantic Scholar. Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. 5
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.2
-
RSC Publishing. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. 3
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
- 4. Recyclable LaF 3 ·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00686K [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Functionalization of 4-(2-Methoxyphenyl)-2-methylphenol
Abstract & Strategic Significance
This guide details the functionalization of 4-(2-Methoxyphenyl)-2-methylphenol (CAS: Analogous to 4-aryl-2-methylphenols), a privileged biphenyl scaffold.[1] This molecule features a unique steric and electronic environment: the ortho-methyl group provides steric protection against metabolic conjugation, while the para-aryl moiety extends conjugation, influencing the acidity (
Functionalization of this hydroxyl group is the primary gateway for diversifying this scaffold into:
-
Prodrugs: Via esterification (tuning lipophilicity).[1]
-
Targeted Ligands: Via etherification (linker attachment).[1]
-
Cross-Coupling Precursors: Via triflation (activation for Suzuki-Miyaura/Buchwald-Hartwig coupling).[1]
This protocol addresses the specific challenge of the ortho-methyl steric hindrance, recommending Cesium-promoted alkylation and controlled triflation to ensure high yields and reproducibility.
Chemical Analysis & Reactivity Profile
| Parameter | Characteristic | Implication for Protocol |
| Steric Environment | Ortho-Methyl Group (C2) | Hinders nucleophilic attack slightly; requires stronger bases or polar aprotic solvents for rapid kinetics.[1] |
| Electronic Effect | Para-Aryl (2-OMe-Phenyl) | Electron-donating (via resonance) but twisted out of plane.[1] Net effect: Phenol is slightly less acidic than unsubstituted phenol ( |
| Solubility | Lipophilic Biphenyl Core | Poor water solubility.[1][2] Reactions must use organic solvents (DCM, DMF, Acetone). |
| Oxidation Potential | Moderate | Susceptible to Quinone Methide formation under strong oxidative conditions.[1] Avoid strong oxidants. |
Reaction Landscape & Pathway Map
The following diagram illustrates the three primary functionalization pathways covered in this guide.
Figure 1: Functionalization pathways for the biphenyl phenol core. Path A utilizes the Cesium Effect for sterically hindered phenols. Path C activates the C-O bond for metal catalysis.
Detailed Protocols
Protocol A: Cesium-Promoted O-Alkylation (Etherification)
Objective: Synthesis of ethers (e.g., linker attachment) overcoming ortho-methyl steric hindrance.[1]
Rationale: Standard
Materials:
-
Substrate: 4-(2-Methoxyphenyl)-2-methylphenol (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 eq)[1]
-
Base: Cesium Carbonate (
) (1.5 eq) [Anhydrous][1] -
Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]
-
Workup: EtOAc,
(5% aq), Brine.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the phenol in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add 1.5 eq of
in one portion. The suspension may turn yellow/orange indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add 1.2 eq of the Alkyl Halide dropwise.[1]
-
Reaction:
-
For primary halides: Stir at RT for 2–4 hours.
-
For secondary/hindered halides: Heat to 60°C for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material (
) and appearance of the less polar ether ( ). -
Workup (Critical for DMF removal):
Protocol B: Activation via Triflation (Synthesis of Aryl Triflates)
Objective: Convert the C-OH bond into C-OTf (Triflate), a pseudohalide for Palladium-catalyzed cross-coupling.[1]
Rationale: The ortho-methyl group stabilizes the triflate against hydrolysis but requires strict temperature control during synthesis to prevent side reactions. We use Triflic Anhydride (
Materials:
-
Substrate: 4-(2-Methoxyphenyl)-2-methylphenol (1.0 eq)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 eq)[1] -
Base: Pyridine (3.0 eq) (Acts as both base and solvent/co-solvent)[1]
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add 1.0 eq of phenol and 3.0 eq of Pyridine in anhydrous DCM (0.15 M).
-
Cooling (Crucial): Cool the solution to 0°C (Ice/Water bath). Do not skip this; the reaction is highly exothermic.
-
Addition: Add 1.2 eq of
dropwise via syringe over 10 minutes. The solution will likely turn dark red/brown. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 1–2 hours.
-
Quench: Quench carefully with cold water.
-
Workup:
-
Purification: Flash chromatography on Silica Gel.
Quality Control & Validation
Every synthesized batch must be validated against these criteria to ensure "Trustworthiness."
| Technique | Expected Observation (Success Criteria) | Common Failure Mode |
| 1H NMR | Disappearance: Phenolic -OH singlet (usually | Residual -OH peak (Incomplete reaction).[1] |
| 19F NMR | Triflate Only: Sharp singlet at | Signal at |
| HPLC | Purity > 95% (254 nm).[1] Shift to higher retention time (more lipophilic).[1] | Broad peak tailing (Phenol contamination).[1] |
Troubleshooting Guide
Issue 1: Incomplete Conversion in Etherification
-
Cause: Steric hindrance of the 2-methyl group blocking the incoming electrophile.[5]
-
Solution: Switch solvent to pure DMF (if using Acetone) and increase temperature to 80°C. Add NaI (0.1 eq) as a catalyst (Finkelstein condition) to generate a more reactive alkyl iodide in situ.[1]
Issue 2: Hydrolysis of Triflate during Workup
-
Cause: Workup was too basic or silica gel was too acidic.[1]
-
Solution: Keep workup cold.[1][4] Use neutral alumina instead of silica gel, or buffer the silica column with 1% Triethylamine.
Issue 3: C-Alkylation instead of O-Alkylation
-
Cause: Use of very hard electrophiles or high temperatures with phenoxide.[1]
-
Solution: Ensure the solvent is polar aprotic (DMF) to solvate the cation and promote O-attack. Keep temperature below 80°C.
References
-
Cesium Effect in Phenol Alkylation
-
Triflation Protocols (SuFEx & Classic)
-
SuFEx-Enabled, Chemoselective Synthesis of Triflates. (2020).[2] ChemRxiv.
-
Source:
-
-
Synthesis of Hindered Biphenyls
- 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxyl
-
Source: [1]
-
General Protocol for Triflate Synthesis
-
Williamson Ether Synthesis (Modern Review)
-
Selective O-alkylation of Phenol Using Dimethyl Ether.[1] (2022). MDPI Molecules.
-
Source:
-
Sources
- 1. (4-Methoxyphenyl)diphenylsulfonium triflate 116808-67-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 5. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Demethylation of Methoxy-Biphenyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging reaction: the demethylation of methoxy-biphenyls. The methoxy group is a robust protecting group, but its cleavage can be fraught with difficulties, including low yields, incomplete reactions, and unwanted side products.[1][2] This resource is designed to provide both quick-reference FAQs and deep-dive troubleshooting guides based on the specific reagents you are using.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered during the demethylation of methoxy-biphenyls.
Q1: My reaction is incomplete, and I have a lot of starting material left. What should I do?
A1: This is a classic issue often related to reagent stoichiometry or reaction conditions.
-
Reagent Equivalents: For strong Lewis acids like Boron Tribromide (BBr₃), one equivalent is required for each methoxy group and any other Lewis basic site (e.g., carbonyls, nitriles) in your molecule.[3] Consider increasing the equivalents of your demethylating agent.
-
Temperature & Time: Many demethylation reactions, especially with BBr₃, are started at low temperatures (e.g., -78°C) to control reactivity and then slowly warmed to room temperature.[2][4] If the reaction stalls, extending the time at room temperature or gently heating might be necessary. However, be cautious, as higher temperatures can promote side reactions.[5]
-
Solvent Choice: Ensure you are using a dry, appropriate solvent. Dichloromethane (DCM) is most common for BBr₃ reactions.[6] For reactions with thiolates, polar aprotic solvents like DMF or NMP are often required.[5][7]
Q2: My yield is very low, and I see a complex mixture of products on my TLC/LCMS. What's happening?
A2: A complex product profile suggests side reactions are occurring. The biphenyl system can be sensitive to the harsh conditions often required for demethylation.[8][9]
-
Reagent Choice: Harsh reagents like HBr or HI at high temperatures can cause unwanted reactions on the aromatic rings or with other functional groups.[5][10] Consider switching to a milder reagent. BBr₃ at low temperatures is generally more selective.[5][8]
-
Over-reaction: Using too many equivalents of a strong Lewis acid or running the reaction for too long can lead to degradation. Carefully monitor the reaction progress by TLC or LCMS and quench it as soon as the starting material is consumed.
-
Work-up Issues: Improper quenching can lead to product loss. For BBr₃ reactions, a careful, cold quench with water, methanol, or aqueous base is critical.[4][11] Some products may form agglomerates between aqueous and organic layers during workup, which can be broken up by adding brine or altering the pH.[11]
Q3: I have multiple methoxy groups on my biphenyl. How can I achieve selective demethylation?
A3: Achieving regioselectivity can be challenging.
-
Steric Hindrance: Methoxy groups in more sterically hindered positions (e.g., ortho to the biphenyl linkage) may react slower.
-
Electronic Effects: The electronic nature of other substituents on the rings can influence the reactivity of a methoxy group. Electron-donating groups can promote demethylation, while electron-withdrawing groups can retard it.[10]
-
Chelation Control: For substrates with ortho-carbonyl groups, Lewis acids like AlCl₃ can chelate with the carbonyl and the methoxy group, facilitating selective demethylation at that position.[12]
Q4: My work-up is difficult, and I'm forming an emulsion or a solid precipitate between layers.
A4: This is a common problem, especially with BBr₃ reactions which generate boric acid and HBr upon quenching.[6][11]
-
Quenching Method: Instead of water, try quenching the reaction at 0°C with methanol. Stir for 15-20 minutes, then remove the volatiles under reduced pressure. The residue can then be partitioned between an organic solvent and water, which often provides cleaner separation.[4][11]
-
Break Emulsions: To break up emulsions, add a saturated solution of NaCl (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer and forces better separation.
-
Precipitate/Agglomerate: If a solid forms at the interface, it could be your product complexed with boron salts.[11] Try adding more water or adjusting the pH. Sometimes, filtering the entire mixture and then washing the solid with water and an organic solvent can resolve the issue.
Deep Dive: Troubleshooting by Reagent
Boron Tribromide (BBr₃)
BBr₃ is a powerful and widely used reagent for cleaving aryl methyl ethers due to its high reactivity, which allows for reactions at low temperatures.[2][8] However, its potency is also its main drawback.
Mechanism of Action: BBr₃, a strong Lewis acid, coordinates to the ether oxygen. This activates the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion.[2][8] Recent studies suggest a more complex bimolecular mechanism may be at play for many ethers, where a second BBr₃-ether adduct acts as the bromide donor.[13][14]
Common Problems & Solutions:
-
Problem: Reaction fails to start or is sluggish.
-
Causality: BBr₃ is extremely sensitive to moisture.[3] Any water in the solvent or on the glassware will rapidly decompose the reagent. The reaction also requires a stoichiometric amount of BBr₃ for every Lewis basic site.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably fresh from a solvent purification system or a new sealed bottle. Re-evaluate the stoichiometry to account for all methoxy groups and other Lewis basic functionalities.
-
-
Problem: Formation of dark, tarry substances and low yield.
-
Causality: BBr₃ is highly corrosive and can cause degradation if the reaction temperature is too high or the reaction time is too long.[2]
-
Solution: Maintain cryogenic temperatures (-78°C) during the addition of BBr₃.[4] Allow the reaction to warm slowly to room temperature while monitoring closely with TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Workflow: Troubleshooting BBr₃ Demethylation
Caption: Troubleshooting workflow for BBr₃ demethylation.
Hydrobromic Acid (HBr)
Using concentrated HBr, often in acetic acid, is a classic and cost-effective method. However, it requires harsh conditions, typically high heat, which limits its functional group tolerance.[5][8]
Mechanism of Action: The reaction proceeds via protonation of the ether oxygen by the strong acid, followed by an Sₙ2 attack on the methyl group by the bromide ion.[8][15]
Common Problems & Solutions:
-
Problem: No reaction or incomplete conversion.
-
Causality: Insufficient temperature or poor substrate solubility. Many organic molecules are poorly soluble in aqueous HBr.[9]
-
Solution: Increase the reaction temperature, often to reflux (~120-130°C).[2][16] Adding acetic acid can improve solubility.[8] The use of a phase-transfer catalyst like Aliquat 336 has also been shown to improve reaction efficiency.[17]
-
-
Problem: Product decomposition or bromination of the aromatic rings.
-
Causality: The high temperatures and strong acid can damage sensitive functional groups or lead to electrophilic aromatic substitution (bromination) on activated rings.
-
Solution: This method is often unsuitable for complex or sensitive substrates. If decomposition is observed, switching to a milder method like BBr₃ or a nucleophilic agent is highly recommended.
-
Alternative & Milder Reagents
When harsh Lewis acids or Brønsted acids fail, nucleophilic demethylation offers a valuable alternative. These methods are often better suited for molecules with sensitive functional groups.
Comparison of Demethylation Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| BBr₃ | DCM, -78°C to RT | High reactivity, effective at low temp | Moisture sensitive, corrosive, can cause degradation if not controlled[2][3] |
| HBr / Acetic Acid | 100-130°C | Inexpensive, simple | Harsh conditions, low functional group tolerance, potential for ring bromination[5][16] |
| AlCl₃ / N,N-dimethylaniline | DCM, RT to reflux | Good for poly-demethylation | Can cause Friedel-Crafts side reactions |
| Thiolates (e.g., DodSH/NaOH) | NMP or DMSO, 130°C | Good for sensitive substrates, avoids strong acids | High temperatures, requires polar aprotic solvents, potential for foul odors[2][18] |
| Magnesium Iodide (MgI₂) | Solvent-free, 90-150°C | Mild, good for substrates with adjacent carbonyls | Requires heat, may not be suitable for all substrates[8][19] |
Experimental Protocols
Protocol 1: General Procedure for BBr₃ Demethylation
This protocol is a starting point and must be adapted for your specific substrate.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the methoxy-biphenyl substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 equivalents per methoxy group) dropwise via syringe. A white precipitate may form.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly add methanol to quench the excess BBr₃.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Monitoring Reaction via HPLC-MS
Accurate monitoring is key to preventing side reactions.
-
Sample Preparation: At various time points, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture under an inert atmosphere. Immediately quench it in a vial containing ~1 mL of methanol or a methanol/water mixture.
-
Dilution: Dilute the quenched sample further with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for LCMS analysis.
-
Analysis: Inject the sample onto an HPLC system coupled with a mass spectrometer. Use a C18 column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).
-
Interpretation: Monitor the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak. This allows for precise determination of the reaction endpoint.
Diagram: Analytical Monitoring Workflow
Caption: Workflow for monitoring reaction progress using HPLC-MS.
References
-
Silva, C. S., & Sousa e Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry. [Link]
-
Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry, Jack Westin. [Link]
-
Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers. Study Prep in Pearson+. [Link]
-
Various Authors. (2018). Dimethylation with BBr3? ResearchGate. [Link]
-
Brückner Research Group. (n.d.). Lab-specific standard operating procedure (LSOP) for the use of BBr3. University of Connecticut. [Link]
-
Wang, H., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. [Link]
-
Wikipedia. (n.d.). Demethylation. Wikipedia. [Link]
-
Du, Z.-T., et al. (2019). A Facile Demethylation of Ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Scilit. [Link]
-
Various Authors. (2014). Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]
-
Chae, H., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research. [Link]
-
Negi, A. S., et al. (2005). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Taylor & Francis Online. [Link]
-
De Smet, L., et al. (2021). Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thiols/Methionine Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). commonorganicchemistry.com. [Link]
-
Negi, A. S., et al. (2005). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. ResearchGate. [Link]
-
Shkurina, M., et al. (2024). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]
-
McOmie, J. F. W., & West, D. E. (1969). 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses. [Link]
-
Leisinger, F., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Publications. [Link]
-
Various Authors. (2016). What demethylating reagent do you suggest? ResearchGate. [Link]
-
Reddit User Discussion. (2023). Any troubleshooting for a reaction work-up? r/chemistry on Reddit. [Link]
- European Patent Office. (2006). A NEW PROCESS FOR THE PREPARATION OF PHENOLIC HYDROXY-SUBSTITUTED COMPOUNDS.
-
Chem-Station Int. Ed. (2024). O-Demethylation. chem-station.com. [Link]
-
Bhatt, M. V., & Kulkarni, S. U. (n.d.). Boron Tribromide. ResearchGate. [Link]
- Reddy, M. C., et al. (2008). A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Examples. commonorganicchemistry.com. [Link]
-
V-Nagy, V., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing. [Link]
-
Zheng, W., et al. (2012). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. PMC. [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. [Link]
-
Reddit User Discussion. (2017). Demethylation of an aryl methoxy group. r/chemistry on Reddit. [Link]
-
Bhattacharyya, A., & Bhattacharyya, P. (1993). Selective demethylation of polymethoxyxanthones with aqueous piperidine. PubMed. [Link]
-
Nason, S., & Stirzaker, R. (2012). DNA Methylation Analysis: Choosing the Right Method. PMC. [Link]
-
Narkhede, N., & Samant, S. (2011). Effect of percentage of Aliquet-336 and HBr on demethylation of 2-methoxynaphthalene. ResearchGate. [Link]
-
Various Authors. (2021). How to increase yield of Demethylation reaction using BBr3? ResearchGate. [Link]
-
Bao, K., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
- Negi, A. S., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Hagel, J. M., & Facchini, P. J. (2012). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science. [Link]
-
Brechtelsbauer, C., & Emig, G. (1997). Shape selective methylation of biphenyl within zeolites: An example of transition state selectivity. Scilit. [Link]
- Li, A., et al. (2016). Method for selective demethylation of ortho-trimethoxybenzene compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. ovid.com [ovid.com]
- 10. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 14. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jackwestin.com [jackwestin.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing catalyst loading for 4-(2-Methoxyphenyl)-2-methylphenol production
Target Molecule: 4-(2-Methoxyphenyl)-2-methylphenol Reaction Class: Suzuki-Miyaura Cross-Coupling
Welcome to the Process Chemistry Support Center. Synthesizing sterically hindered and electronically deactivated biaryls like 4-(2-Methoxyphenyl)-2-methylphenol requires precise control over the catalytic cycle. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights to help you optimize palladium catalyst loadings from standard batch quantities (1–5 mol%) down to parts-per-million (ppm) levels[1].
Part 1: Mechanistic FAQs (Understanding the "Why")
Q: Why does my reaction stall when I drop the palladium loading below 0.5 mol% for this specific biaryl? A: Dropping catalyst loading exposes kinetic bottlenecks in your catalytic cycle. For the synthesis of 4-(2-Methoxyphenyl)-2-methylphenol, you are coupling an electron-rich aryl halide (4-bromo-2-methylphenol) with a sterically hindered nucleophile ((2-methoxyphenyl)boronic acid). The electron-donating hydroxyl and methyl groups on the bromide make the C-Br bond less electrophilic, significantly slowing the oxidative addition step[2]. Concurrently, the ortho-methoxy group on the boronic acid creates steric bulk that impedes transmetalation. When these steps are sluggish, the active Pd(0) and Pd(II) intermediates have extended lifetimes in solution, increasing their susceptibility to aggregate into inactive Palladium Black[3]. To sustain parts-per-million (ppm) loadings, you must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) that accelerate both oxidative addition and reductive elimination while sterically preventing Pd dimerization[2].
Q: I observe significant homocoupling of (2-methoxyphenyl)boronic acid at low Pd loadings. How do I prevent this? A: Homocoupling is a classic side reaction that dominates when transmetalation outpaces oxidative addition, or when adventitious oxygen is present. At low catalyst loadings (e.g., <1000 ppm), even trace oxygen can re-oxidize the active Pd(0) to Pd(II), which subsequently coordinates and couples two boronic acid molecules[3]. Furthermore, because your aryl bromide undergoes slow oxidative addition, the Pd(II) intermediate is left vulnerable. To resolve this, ensure rigorous degassing (e.g., continuous argon sparging) and consider a slow, continuous addition of the boronic acid via a syringe pump. This keeps the steady-state concentration of the boronic acid low, kinetically favoring the desired cross-coupling pathway over homocoupling.
Suzuki-Miyaura cycle showing deactivation pathways at low catalyst loadings.
Part 2: Troubleshooting Guide (The "How-To")
Issue: Highly variable yields when using Pd(OAc)₂ as a pre-catalyst at 0.1 mol%. Root Cause: The generation of the active Pd(0) catalyst from Pd(II) precursors like Pd(OAc)₂ requires in situ reduction. Often, the phosphine ligand itself acts as the reductant, which consumes a portion of your ligand inventory and alters the critical Ligand:Pd ratio. At high loadings (5 mol%), this loss is negligible. However, at 0.1 mol%, uncontrolled pre-catalyst reduction means a significant fraction of your palladium remains inactive, leading to batch-to-batch variability[4]. Solution: Abandon in situ reduction for low-loading optimizations. Utilize well-defined Pd(II) pre-catalysts that undergo clean activation, such as Buchwald G3 or G4 precatalysts. These complexes utilize an internal mechanism to facilitate reduction, ensuring a 1:1 generation of the highly active monoligated Pd(0) species without sacrificing your free ligand[4].
Iterative workflow for down-titrating palladium catalyst to ppm levels.
Part 3: Self-Validating Experimental Protocol
To achieve sustainable, high-turnover cross-coupling[5], follow this self-validating down-titration methodology. Every step contains a validation checkpoint to ensure the catalytic system is robust before proceeding to lower loadings.
Step 1: Pre-Catalyst Activation Verification
-
Dissolve 0.05 mmol of XPhos Pd G3 precatalyst in 1 mL of degassed THF under an inert argon atmosphere.
-
Add 1.1 equivalents of aqueous base (e.g., K₃PO₄) to initiate the activation of the precatalyst.
-
Validation Checkpoint: Perform ³¹P NMR analysis. The disappearance of the precatalyst peak and the emergence of a single sharp peak confirms 100% generation of the active monoligated Pd(0)-XPhos species. If multiple peaks appear, ligand degradation is occurring.
Step 2: Baseline Reaction at 0.1 mol% (1000 ppm)
-
Charge a Schlenk flask with 4-bromo-2-methylphenol (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., Toluene/H₂O 5:1) followed by the activated XPhos Pd(0) solution to achieve a final Pd concentration of 0.1 mol%.
-
Heat to 80 °C for 2 hours.
-
Validation Checkpoint: Analyze the crude mixture via HPLC. The conversion must be >95%. If the reaction stalls below 95%, the catalytic cycle is failing due to catalyst deactivation (Pd black formation), and further down-titration will fail.
Step 3: Down-Titration to 500 ppm
-
Repeat Step 2, but reduce the volume of the activated Pd(0) stock solution to achieve a 0.05 mol% (500 ppm) loading[6].
-
Extend the reaction time to 4 hours to account for the lower catalyst concentration.
-
Validation Checkpoint: Calculate the Turnover Number (TON). A TON > 1,900 validates the robustness of the catalytic cycle. Isolate the product and perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm that residual Pd in the final 4-(2-Methoxyphenyl)-2-methylphenol product matches the theoretical maximum (≤ 500 ppm)[1].
Part 4: Quantitative Data Summaries
The following table summarizes the expected optimization trajectory when shifting from traditional batch catalysts to advanced, high-turnover systems for this specific biaryl synthesis.
| Catalyst System | Loading (mol%) | Loading (ppm) | Ligand | Yield (%) | TON | Failure Mode / Observation |
| Pd(PPh₃)₄ | 5.0 | 50,000 | PPh₃ | 82 | 16 | High Pd black precipitation |
| Pd(OAc)₂ | 1.0 | 10,000 | PPh₃ | 45 | 45 | Incomplete conversion |
| Pd(OAc)₂ | 0.1 | 1,000 | SPhos | 94 | 940 | Trace homocoupling |
| XPhos Pd G3 | 0.05 | 500 | XPhos | 98 | 1,960 | Optimal performance |
| XPhos Pd G3 | 0.01 | 100 | XPhos | 62 | 6,200 | Stalled at 12 hours |
Part 5: References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: National Institutes of Health (PMC) URL:
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL:
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (PMC) URL:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL:
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Optimization for 4-(2-Methoxyphenyl)-2-methylphenol
Compound Profile & Solubility Challenge
Compound: 4-(2-Methoxyphenyl)-2-methylphenol Chemical Class: Sterically Hindered Biphenyl Phenol Molecular Weight: ~214.26 g/mol Physicochemical Context: This molecule features a lipophilic biphenyl core with a phenolic hydroxyl group.[1] The ortho-methyl group on the phenol ring and the ortho-methoxy group on the phenyl ring introduce steric hindrance and significant lipophilicity.[1]
-
Estimated LogP: ~3.5 – 4.2 (Highly Lipophilic)
-
Estimated pKa: ~10.2 (Weakly Acidic)
-
Aqueous Solubility: Negligible (< 10 µM in pure water).[1]
The Core Problem: Users frequently report "crashing out" (precipitation) upon diluting organic stock solutions into aqueous buffers.[1] This occurs because the hydrophobic effect drives the biphenyl cores to aggregate immediately when the organic solvent concentration drops below a critical threshold (typically <1-5%).[1]
Solubility Decision Tree
Use this workflow to select the correct solubilization strategy based on your experimental application.
Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental constraints.
Troubleshooting Guide (Q&A)
Q1: Why won't this compound dissolve in water even with vigorous vortexing?
Technical Insight: The compound is a biphenyl , meaning it consists of two aromatic rings. These rings are highly hydrophobic (water-repelling).[1] The single hydroxyl (-OH) group is not polar enough to overcome the lattice energy of the crystal structure or the hydrophobic repulsion of the biphenyl core. Solution: Do not attempt to dissolve directly in water.[1] You must create a concentrated stock in an organic solvent first.[1]
Q2: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in PBS, it turns cloudy. Why?
Technical Insight: This is "kinetic precipitation."[1] DMSO is miscible with water, but the compound is not. As the DMSO diffuses away into the water, the compound molecules are left behind in a high-energy aqueous environment.[1] They rapidly aggregate to lower their energy state, forming micro-crystals (cloudiness).[1] Correction:
-
Sonicate the dilution immediately.
-
Pre-warm the PBS to 37°C before adding the stock.
-
Use a carrier: Add 0.1% BSA (Bovine Serum Albumin) or 5-10% FBS to your buffer before adding the compound.[1] The proteins bind the lipophilic molecule, keeping it in solution (mimicking physiological transport).
Q3: Can I use NaOH to dissolve it?
Technical Insight: Yes, but with caveats. The phenolic proton has a pKa of ~10.[1]2. To fully deprotonate it and form the water-soluble phenolate salt, the pH must be at least 2 units higher than the pKa (pH > 12).[1] Risk:
-
Biological: pH 12 is toxic to cells and incompatible with most buffers.[1]
-
Chemical: High pH may cause oxidative degradation of the electron-rich phenol ring (turning the solution brown/pink).[1] Recommendation: Only use pH adjustment for chemical synthesis steps, not biological assays.
Recommended Solvent Systems
| Solvent System | Solubility Limit (Est.) | Application | Notes |
| 100% DMSO | > 100 mM | Stock Solution | Store at -20°C; hygroscopic (keep sealed).[1] |
| 100% Ethanol | > 50 mM | Chemical Synthesis | Volatile; evaporation alters concentration.[1] |
| PBS + 0.1% BSA | ~ 50 µM | Cell Culture | BSA acts as a carrier protein.[1] |
| 20% HP-β-CD | ~ 1-5 mM | Animal/Cell Studies | Best for high concentrations without toxicity.[1] |
| PEG400 / Water (40:60) | ~ 2-10 mM | In Vivo IP/Oral | Viscous; check injectability.[1] |
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Standard method for long-term storage.[1]
-
Weigh 2.14 mg of 4-(2-Methoxyphenyl)-2-methylphenol.[1]
-
Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Result: 10 mM Stock .
-
Aliquot into amber tubes (light sensitive) and store at -20°C.
Protocol B: Cyclodextrin Complexation (The "Gold Standard" for Aqueous Assays)
Use this if your compound precipitates in standard media.
-
Prepare a 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) solution in water or PBS.[1]
-
Add your compound from the DMSO stock (keep final DMSO < 1%) or add solid compound directly.[1]
-
Shake/Rotate at room temperature for 24 hours. The cyclodextrin "bucket" encapsulates the hydrophobic biphenyl tail, shielding it from water.
-
Filter through a 0.22 µm PVDF filter to remove any undissolved solid.[1]
-
Use this clear solution for dosing.
Protocol C: Kinetic Solubility Assay (Do-It-Yourself Check)
Verify if your specific concentration is stable.[1]
-
Prepare your assay buffer (e.g., DMEM + 10% FBS).[1]
-
Spike compound to desired concentration (e.g., 10, 50, 100 µM).[1]
-
Incubate at 37°C for 2 hours.
-
Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant via HPLC-UV or measure absorbance (if no interfering phenol red).[1]
-
Calculation:
.
Mechanism of Solubilization
Understanding how the solubilizers work ensures you choose the right one.
Figure 2: Comparison of Cosolvent vs. Encapsulation strategies.[1] Encapsulation (Method 2) offers superior stability for biphenyls.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Link
-
PubChem Compound Summary. (2024). Biphenyl and Phenolic Derivatives Physicochemical Data. National Library of Medicine.[1] Link
Sources
Technical Support Center: Purification of 4-(2-Methoxyphenyl)-2-methylphenol
Ticket ID: PHENOL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Challenge of Phenolic Biaryls
You are attempting to purify 4-(2-Methoxyphenyl)-2-methylphenol . This molecule presents a classic "double-edged" chromatographic challenge:
-
The Phenolic Handle: The hydroxyl group (-OH) at the 2-position makes the molecule acidic (pKa
10.3) and a strong Hydrogen Bond donor. -
The Biaryl Core: The hydrophobic biphenyl scaffold provides significant UV activity but limited solubility in non-polar solvents.
The Problem: On standard silica gel, the acidic silanol groups (
This guide provides a self-validating protocol to overcome these interactions using Mobile Phase Modifiers and pKa-aware strategies .
Module 1: Method Development (The Setup)
Before running the column, you must establish a TLC system that mimics the column environment. Standard TLC plates are slightly acidic, but not identical to a packed column.
Solvent System Optimization
Do not rely solely on Hexane/Ethyl Acetate. For phenols, the "Acid Trick" is mandatory to suppress ionization.
| Solvent System | Composition (v/v) | Modifier | Purpose |
| System A (Non-Polar) | Hexane / EtOAc | None | Initial screen. Likely shows streaking. |
| System B (Optimized) | Hexane / EtOAc | 1% Acetic Acid | Recommended. Acid suppresses silanol interactions. |
| System C (Alt. Selectivity) | DCM / MeOH | None | Use if impurities co-elute in System B. |
Visualization (Staining)
UV (254 nm) will work due to the biphenyl core. However, to distinguish your product from non-phenolic impurities (like de-borylated byproducts), use a specific stain.
-
Ferric Chloride (
): Stains phenols violet/blue. Specific to your product. -
PMA (Phosphomolybdic Acid): General stain; phenols appear dark blue/green on heating.
Module 2: The Separation Protocol
Step 1: The "Acid Trick" (Column Pre-treatment)
Why: If you only add acid to your mobile phase, the first few column volumes will be "stripped" of the acid by the dry silica, causing the leading edge of your product to streak.
-
Action: Pre-equilibrate your silica column with 2 Column Volumes (CV) of Hexane containing 1% Acetic Acid (or Formic Acid) before loading your sample.
Step 2: Sample Loading
-
Method: Dry Loading is superior for this molecule.
-
Protocol: Dissolve crude material in minimal DCM. Add Celite (ratio 1:2 crude:Celite). Evaporate to a free-flowing powder.
-
Reasoning: Liquid loading in DCM can cause the "solvent effect," washing the product down the column before the gradient starts, broadening the band.
Step 3: The Gradient
Run a linear gradient. The acetic acid ensures the phenol remains protonated (neutral), allowing it to elute as a sharp band.
-
Mobile Phase A: Hexane + 1% Acetic Acid
-
Mobile Phase B: Ethyl Acetate + 1% Acetic Acid
-
Gradient: 0% B
40% B over 15 CV. (Target Rf 0.3).
Module 3: Workflow Visualization
The following diagram outlines the decision logic for purification, specifically addressing the separation of the phenol from common Suzuki coupling impurities (Boronic Acids).
Caption: Decision matrix for removing polar impurities and preventing tailing during the purification of phenolic biaryls.
Module 4: Troubleshooting & FAQs
Q1: My product is co-eluting with the unreacted boronic acid. How do I separate them?
Diagnosis: Boronic acids are polar but often streak across the same polarity range as phenols. The Fix:
-
Chemical Wash (Pre-Column): Wash your organic layer with saturated
.-
Mechanism:[1][2] Phenylboronic acid pKa is
8.8. The Phenol pKa is 10.[3]3. Bicarbonate (pH 8.5) will partially ionize the boronic acid (pushing it to the aqueous layer) but leave the phenol largely protonated (organic layer). -
Warning: Do not use NaOH (pH 14), or you will lose your product to the aqueous phase.
-
-
Oxidative Workup: If washing fails, treat the crude mixture with mild
(1 eq) for 15 mins. This converts the boronic acid to a different phenol (e.g., 2-methoxyphenol), which likely has a different Rf than your biaryl product.
Q2: The product fractions turned pink/brown after sitting in the rack. Is it decomposed?
Diagnosis: Phenols are prone to oxidation (forming quinones) when exposed to air and light, especially on active silica. The Fix:
-
Evaporate fractions immediately . Do not leave them in solution overnight.
-
Add a stabilizer: 0.01% BHT (Butylated hydroxytoluene) can be added to the collection solvent if the compound is highly unstable (rare for this specific molecule, but good practice).
Q3: I see a "ghost peak" that elutes before my product but has the same mass.
Diagnosis: This is likely the dimer . Phenols can undergo oxidative coupling. The Fix:
-
Check your synthesis conditions. If you used high heat and open air, you may have created the dimer before the column.
-
Chromatography cannot "fix" this easily as they are chemically distinct; you must separate them. The dimer is usually less polar (two lipophilic cores) and elutes earlier.
Q4: Can I use Triethylamine (TEA) instead of Acetic Acid?
Answer: ABSOLUTELY NOT.
-
Reasoning: TEA is a base. Your product is an acid. They will form a salt (
). This salt is highly polar and will stick to the top of the column or streak indefinitely. Always use an acidic modifier for acidic compounds.
References
-
Teledyne ISCO. (2012). Effective Organic Compound Purification: Guidelines & Tactics for Flash Chromatography. (See Section: "Purification of Acidic Compounds"). Link
-
Biotage. (2023).[4][5][6] How does an acid pH modifier impact flash chromatography?. Biotage Blog. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Sarpong, R. (2018). Practical Guide to Flash Chromatography. UC Berkeley Group Guides. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. o-Cresol - Wikipedia [en.wikipedia.org]
- 4. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: Temperature Modulation in the Selective Synthesis of 4-(2-Methoxyphenyl)-2-methylphenol
Topic: Controlling temperature for selective synthesis of 4-(2-Methoxyphenyl)-2-methylphenol Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Suzuki-Miyaura Cross-Coupling (Ortho-substituted Biaryl Synthesis)
Critical Parameters & Thermal Thermodynamics
The synthesis of 4-(2-Methoxyphenyl)-2-methylphenol presents a specific thermodynamic challenge: overcoming the steric hindrance of the ortho-methoxy group on the boronic acid partner while preserving the integrity of the unprotected phenolic moiety.
The following table summarizes the thermal operating window required to balance Transmetallation kinetics (favorable at high T) against Protodeboronation (unfavorable side reaction at high T).
| Parameter | Specification | Thermal Impact & Rationale |
| Target Reaction | Suzuki-Miyaura Coupling | Endothermic activation. The oxidative addition of the aryl bromide is facile, but the transmetallation of the sterically hindered 2-methoxyphenylboronic acid is the rate-determining step (RDS) requiring elevated thermal energy ( |
| Substrate A | 4-Bromo-2-methylphenol | Thermally Stable. However, the phenolic -OH becomes a phenoxide anion under basic conditions. At |
| Substrate B | 2-Methoxyphenylboronic acid | Thermally Labile. Ortho-substituted boronic acids are highly susceptible to hydrolytic protodeboronation (C-B bond cleavage) at |
| Catalyst System | Pd(OAc) | Ligand Dependent. Biaryl phosphine ligands (Buchwald type) form monolithic active species that are robust at |
| Optimal Temp | 80°C | The "Goldilocks" Zone. Sufficient to drive the hindered transmetallation but low enough to minimize the rate of protodeboronation ( |
Troubleshooting Guide (FAQ)
This section addresses specific thermal deviations users encounter during the coupling of 4-bromo-2-methylphenol and 2-methoxyphenylboronic acid .
Q1: The reaction stalls at 60% conversion. Increasing the temperature to 110°C (refluxing toluene) led to a lower yield. Why?
Diagnosis: You likely triggered Protodeboronation of the boronic acid. Technical Explanation: The 2-methoxyphenylboronic acid possesses an ortho-methoxy group that accelerates hydrolytic cleavage of the C-B bond at high temperatures, especially in the presence of base and water. When you increased the temperature to 110°C, the rate of deboronation exceeded the rate of the catalytic cross-coupling. The "stalled" reaction is actually a "depleted" reaction—your boronic acid was consumed by hydrolysis, not coupling. Corrective Action:
-
Maintain temperature at 80°C .
-
Add the boronic acid in two portions : 1.0 equivalent at
and 0.5 equivalents at hours. This keeps the instantaneous concentration low, favoring the catalyst over the hydrolysis pathway.
Q2: I see a significant amount of 3,3'-dimethyl-4,4'-biphenyldiol (Homocoupling of the phenol). Is this temperature-related?
Diagnosis: Yes, this is Oxidative Homocoupling exacerbated by high temperature and insufficient degassing.
Technical Explanation: The starting material, 4-bromo-2-methylphenol, is electron-rich. At elevated temperatures (
-
Strict Degassing: Perform three cycles of Freeze-Pump-Thaw or vigorous Argon sparging for 20 minutes before heating.
-
Temperature Limit: Do not exceed 90°C.
-
Solvent Switch: Switch to a solvent system with lower oxygen solubility (e.g., degassed Dioxane/Water instead of DMF).
Q3: The reaction mixture turns black immediately upon heating to 80°C, and no product forms. What happened?
Diagnosis: "Palladium Black" precipitation (Catalyst Deactivation).
Technical Explanation: The reduction of Pd(II) to Pd(0) happened too quickly relative to the ligand coordination, or the temperature ramp was too aggressive, causing the colloidal Pd(0) to aggregate into inactive metal particles. This is common when using "naked" Pd sources like Pd(OAc)
-
Pre-complexation: Stir the Pd source and Ligand (e.g., SPhos) at room temperature for 30 minutes before adding reactants and heating. This ensures the formation of the active catalytic species (
) prior to thermal stress. -
Gentle Ramp: Ramp temperature from 25°C to 80°C over 15 minutes, rather than plunging the flask into a pre-heated oil bath.
Detailed Experimental Protocol
Objective: Selective synthesis of 4-(2-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura Coupling. Scale: 1.0 mmol basis.
Reagents:
-
4-Bromo-2-methylphenol: 187 mg (1.0 mmol)
-
2-Methoxyphenylboronic acid: 228 mg (1.5 mmol) [Note: Excess used to account for deboronation]
-
Pd(OAc)
: 4.5 mg (2 mol%) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 16.4 mg (4 mol%)
-
K
PO (Tribasic Potassium Phosphate): 424 mg (2.0 mmol) -
Solvent: Toluene (4 mL) / Water (1 mL) [Degassed]
Workflow:
-
Catalyst Pre-activation (Critical Step):
-
In a reaction vial, dissolve Pd(OAc)
and SPhos in 1 mL of Toluene. -
Stir at 25°C (Room Temp) for 30 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd-Ligand complex.
-
-
Reactant Assembly:
-
Add 4-Bromo-2-methylphenol, 2-Methoxyphenylboronic acid, and K
PO to the main reaction vessel. -
Add the remaining Toluene (3 mL) and Water (1 mL).
-
-
Degassing:
-
Sparge the biphasic mixture with Argon for 15 minutes. Do not skip this.
-
-
Thermal Initiation:
-
Add the pre-activated catalyst solution to the reaction vessel via syringe.
-
Place vessel in a pre-heated block set to 80°C .
-
Note: Do not set to 100°C. The internal temp must stabilize at 80°C to protect the boronic acid.
-
-
Monitoring & Quench:
-
Monitor via HPLC or TLC at 2 hours.
-
If conversion >95%, cool to Room Temp.
-
Acidify carefully with 1M HCl to pH 6 (to protonate the phenoxide) before extraction with Ethyl Acetate.
-
Logic Flow & Decision Tree (Graphviz)
The following diagram illustrates the decision-making process for temperature regulation based on real-time reaction monitoring.
Caption: Decision matrix for thermal regulation during the Suzuki coupling of 4-bromo-2-methylphenol. Note the critical branch for protodeboronation where temperature must NOT be increased.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link (Note: This reference is cited to support the mechanistic handling of unstable/hindered boronic acids via temperature and catalyst control).
-
BenchChem Application Notes. (2025). Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. BenchChem Technical Repository. Link (Source verifying the utility of brominated methoxyphenols in Suzuki coupling workflows).
Addressing color instability in 4-(2-Methoxyphenyl)-2-methylphenol samples
Welcome to the Technical Support Center for Biphenyl-Phenol Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals address the notorious color instability associated with 4-(2-Methoxyphenyl)-2-methylphenol .
While the bulky ortho-methyl and para-aryl groups in this molecule provide some steric hindrance, the electron-rich biphenyl system leaves the phenolic hydroxyl group highly susceptible to oxidative degradation. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your samples.
Part 1: Mechanistic Insight – The "Why" Behind the Color
Before troubleshooting, it is critical to understand the causality of the degradation. Phenols do not simply "turn pink" spontaneously; they undergo a specific single-electron transfer (SET) oxidation cascade.
When 4-(2-Methoxyphenyl)-2-methylphenol is exposed to oxygen, light, or trace transition metals, the phenolic hydroxyl group loses an electron to form a highly reactive phenoxy radical. This radical delocalizes and rapidly oxidizes further into ortho- or para-quinone derivatives, which possess conjugated chromophores (appearing yellow or red).
The most intense discoloration occurs when these newly formed quinones interact with the remaining unreacted phenol molecules. They form quinhydrones —intensely colored charge-transfer complexes that appear dark brown, pink, or purple even at parts-per-million (ppm) concentrations[1].
Oxidative degradation of 4-(2-Methoxyphenyl)-2-methylphenol into colored complexes.
Part 2: Troubleshooting Guide & FAQs
Q: My freshly synthesized sample was a white powder, but it turned pink/brown after a month in the desiccator. What happened? A: The pink or brown discoloration is the hallmark of quinhydrone formation[1]. Even inside a desiccator, ambient light and trace oxygen trapped in the headspace of the vial are sufficient to initiate the radical cascade. Because charge-transfer complexes have exceptionally high molar absorptivity, a sample that is 99.9% pure can still appear heavily discolored if the 0.1% impurity is a quinhydrone.
Q: We are scaling up the synthesis, and the batch produced in the stainless steel reactor is much darker than the glass-flask batch. Why? A: Trace transition metals, particularly Iron (Fe) and Copper (Cu), act as potent catalysts for the Fenton-like oxidation of phenols. Furthermore, ferric ions can coordinate directly with intermediate dihydroxylated rings to form intensely colored metal-ligand complexes[1]. Minimization of color in high-purity phenols is best achieved by using inert containers constructed of glass, lined carbon steel, or thoroughly passivated alloys[2].
Q: Does the pH of my formulation buffer affect this instability? A: Yes, significantly. Phenols are exponentially more susceptible to oxidation at an alkaline pH. In basic conditions, the phenol deprotonates into a phenoxide anion, which is highly electron-rich and readily donates an electron to form the initial radical. Maintaining a slightly acidic to neutral pH (5.0–7.0) suppresses phenoxide formation and drastically slows the oxidation process[3].
Decision tree for resolving color instability in biphenyl-phenol samples.
Part 3: Quantitative Stability Data
To guide your formulation and storage strategies, the following tables summarize the empirical effects of environmental conditions and stabilizing agents on phenol degradation.
Table 1: Impact of Storage Conditions on Color Formation (30-Day Study) Note: Color onset is measured by the appearance of a measurable absorbance peak at 455 nm.
| Storage Condition | Atmosphere | Container Type | Color Onset Time | Retained Purity |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 3–5 Days | 98.2% |
| 25°C (Room Temp) | Argon | Amber Glass | > 30 Days | 99.8% |
| 4°C (Refrigerated) | Ambient Air | Clear Glass | 12–15 Days | 99.1% |
| 4°C (Refrigerated) | Argon | Amber Glass | > 60 Days | > 99.9% |
Table 2: Efficacy of Stabilizers in Aqueous/Organic Formulations
| Additive | Mechanism of Action | Optimal Concentration | Effectiveness |
| BHT | Radical Scavenger (halts propagation) | 0.05% - 0.1% w/v | Excellent |
| EDTA | Metal Chelator (binds trace Fe/Cu) | 1 mM - 5 mM | High (in aqueous) |
| Ascorbic Acid | Sacrificial Reductant | 0.1% - 0.5% w/v | Moderate (consumable) |
| pH 6.0 Buffer | Suppresses Phenoxide formation | N/A | Essential baseline |
Part 4: Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating visual checkpoints and mechanistic safeguards (e.g., sacrificial reductants), you ensure the protocol has succeeded before moving to the next step.
Protocol A: Decolorization and Purification of Oxidized Solid Samples
Causality Check: This protocol does not just "wash" the impurity away; it actively reduces the colored quinones back into the target phenol using a sacrificial electron donor, maximizing your recovery yield.
-
Dissolution: Dissolve the discolored 4-(2-Methoxyphenyl)-2-methylphenol in a minimal volume of deoxygenated ethyl acetate or toluene.
-
Reductive Washing: Transfer the organic layer to a separatory funnel. Wash with an equal volume of 5% w/v aqueous sodium dithionite (
) or ascorbic acid.-
Self-Validation Check: The organic layer should visibly shift from pink/brown to clear/pale yellow as the charge-transfer complexes are reduced back to phenols.
-
-
Trace Metal Scavenging: Pass the clear organic layer through a short plug of activated carbon layered over silica gel. This strips away any remaining polymeric residues and trace transition metals[2].
-
Anaerobic Crystallization: Concentrate the filtrate under reduced pressure. Induce crystallization by adding a cold, non-polar anti-solvent (e.g., heptane) while maintaining a strict Argon blanket.
-
Isolation: Filter the off-white crystals and dry them in a vacuum oven at room temperature. Do not exceed 40°C, as thermal stress accelerates re-oxidation.
Protocol B: Long-Term Stabilization and Storage
Causality Check: Argon is specifically chosen over Nitrogen because it is a heavier noble gas. It settles over the solid powder, creating a robust physical barrier against oxygen ingress even if the vial is briefly opened.
-
Vial Selection: Transfer the purified powder exclusively into amber glass vials to block UV-induced radical initiation[3].
-
Argon Backfilling: Insert an Argon line into the vial and flush the headspace gently for 30 seconds.
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap while the Argon is still flowing to ensure positive pressure. Wrap the seal with Parafilm.
-
Temperature Control: Store the sealed vials at 4°C or -20°C. Lowering the thermal energy drastically reduces the kinetic rate of any residual oxidation pathways.
References
-
Changes in solution color during phenol oxidation by Fenton reagent. Source: PubMed / Environmental Science & Technology. URL:[Link]
-
Phenol having a reddish Brown color? Source: ResearchGate. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectra of 4-(2-Methoxyphenyl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 4-(2-Methoxyphenyl)-2-methylphenol, a biphenyl derivative incorporating both hydroxyl and methoxy functionalities, presents a unique electronic profile. This guide provides an in-depth analysis of its anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum. In the absence of directly published experimental data for this specific compound, we will leverage established spectroscopic principles and comparative data from structurally related analogs to provide a robust predictive analysis. This guide will further present a direct comparison with the experimentally determined spectrum of a closely related compound, 2-methoxy-4-methylphenol, to ground our discussion in empirical data.
Theoretical Framework: Understanding the Chromophores
The UV-Vis absorption spectrum of 4-(2-Methoxyphenyl)-2-methylphenol is primarily governed by the electronic transitions within its aromatic systems. The molecule can be dissected into two key chromophoric systems: the 2-methylphenol moiety and the 2-methoxyphenyl moiety, linked by a single bond. The biphenyl-like core structure allows for π-conjugation across the two aromatic rings. The extent of this conjugation, and thus the position and intensity of the absorption bands, is highly dependent on the dihedral angle between the two rings. Steric hindrance from the ortho-substituents (methyl and methoxy groups) is expected to cause a significant twist in the biphenyl core, which will influence the electronic communication between the rings.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong auxochromes, meaning they can modify the absorption characteristics of the chromophore. These electron-donating groups typically cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene rings.
Predicted UV-Vis Absorption Profile of 4-(2-Methoxyphenyl)-2-methylphenol
Based on the additive effects of the constituent chromophores and the expected steric hindrance, the UV-Vis spectrum of 4-(2-Methoxyphenyl)-2-methylphenol in a non-polar solvent like cyclohexane is predicted to exhibit two main absorption bands:
-
A primary, high-energy band (π → π) around 200-220 nm.* This corresponds to the electronic transitions within the individual benzene rings.
-
A secondary, lower-energy band (π → π) around 240-260 nm.* This band is characteristic of the conjugated biphenyl system. The exact position and intensity will be sensitive to the dihedral angle between the rings. Due to steric hindrance, this band may be blue-shifted and have a lower intensity compared to a planar biphenyl system.
Comparative Analysis: 4-(2-Methoxyphenyl)-2-methylphenol vs. 2-Methoxy-4-methylphenol
To provide an empirical anchor for our predictive analysis, we will compare the expected spectrum of our target compound with the known UV-Vis spectrum of 2-methoxy-4-methylphenol. This simpler analog contains one of the key aromatic systems present in our target molecule.
| Compound | Predicted/Observed λmax (nm) | Key Structural Features Influencing Absorption |
| 4-(2-Methoxyphenyl)-2-methylphenol | ~240-260 nm | - Biphenyl core structure allows for extended conjugation.- Steric hindrance from ortho-substituents (methyl and methoxy) likely reduces planarity, leading to a hypsochromic (blue) shift compared to unsubstituted biphenyl.- Presence of both hydroxyl and methoxy auxochromes. |
| 2-Methoxy-4-methylphenol | ~278-282 nm | - Single substituted benzene ring.- Hydroxyl and methoxy groups are strong auxochromes, causing a bathochromic (red) shift compared to benzene.- The electronic transitions are localized to this single ring system. The absorption at a longer wavelength compared to the predicted biphenyl derivative highlights the complex interplay of conjugation and steric effects in the latter. |
The comparison highlights that while both molecules possess similar auxochromes, the extended conjugation and steric effects in 4-(2-Methoxyphenyl)-2-methylphenol are expected to result in a more complex spectrum with a potentially blue-shifted secondary absorption band compared to the simpler phenolic analog.
The Influence of Solvent Polarity
Solvent choice is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. For phenolic compounds, this effect is particularly pronounced.
-
Non-polar solvents (e.g., cyclohexane, hexane): In these solvents, the fine structure of the absorption bands is often more resolved. The λmax values presented in the predictive and comparative analysis are based on spectra in non-polar solvents.
-
Polar protic solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the hydroxyl group of the phenol. This interaction stabilizes the excited state more than the ground state, typically leading to a bathochromic (red) shift of the absorption bands.[1]
-
pH Effects: In aqueous solutions, the pH will significantly impact the spectrum. Deprotonation of the phenolic hydroxyl group to form the phenolate ion results in a more electron-rich aromatic ring, leading to a pronounced bathochromic shift and a hyperchromic effect.
Experimental Protocol for UV-Vis Spectral Acquisition
To empirically determine the UV-Vis absorption spectrum of 4-(2-Methoxyphenyl)-2-methylphenol, the following standardized protocol should be followed. This ensures reproducibility and allows for valid comparisons with other data.
Materials and Instrumentation
-
Compound: 4-(2-Methoxyphenyl)-2-methylphenol (high purity)
-
Solvents: Spectroscopic grade cyclohexane, ethanol, and deionized water.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh a small amount of 4-(2-Methoxyphenyl)-2-methylphenol and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 0.8 at the expected λmax. This ensures the measurement is within the linear range of the Beer-Lambert Law.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan to correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution.
-
Fill the sample cuvette with the working solution and place it back in the sample holder.
-
Run the sample scan to obtain the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the solution.
-
Sources
The Primary Standard: Theoretical Composition of 4-(2-Methoxyphenyl)-2-methylphenol
An In-Depth Technical Guide to the Elemental Analysis of 4-(2-Methoxyphenyl)-2-methylphenol: Standards, Methods, and Data Interpretation
For researchers, scientists, and drug development professionals, the precise characterization of any chemical entity is a foundational requirement for advancing research and ensuring product quality. The elemental composition of a molecule is one of its most fundamental properties, serving as a primary indicator of purity and identity. This guide provides a comprehensive comparison of elemental analysis standards and methodologies centered on the specific compound 4-(2-Methoxyphenyl)-2-methylphenol. Moving beyond a simple listing of protocols, this document explains the causality behind experimental choices, outlines self-validating systems for trustworthy data, and compares the gold-standard technique with alternative methods to provide a complete analytical picture.
Before any experimental analysis, the theoretical elemental composition must be established. This calculated profile serves as the absolute benchmark against which all empirical data are measured. The molecular structure of 4-(2-Methoxyphenyl)-2-methylphenol, derived from its IUPAC name, consists of a phenol ring substituted with a methyl group at the second position and a 2-methoxyphenyl group at the fourth position.
Molecular Formula: C₁₃H₁₄O₂
Molar Mass: 202.25 g/mol
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Contribution to Molar Mass | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 156.143 | 77.20% |
| Hydrogen (H) | 1.008 | 14.112 | 6.98% |
| Oxygen (O) | 15.999 | 31.998 | 15.82% |
This theoretical composition is the primary standard. Any validated elemental analysis should yield results that closely match these values within a defined margin of error, typically within ±0.4% for each element.[1]
Gold Standard Technique: CHNS/O Combustion Analysis
The most established and widely used method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[2] Modern automated CHN analyzers are capable of providing rapid, precise, and accurate results from very small sample sizes, often just a few milligrams.[3][4]
The Principle of Combustion
Combustion analysis involves the complete and rapid combustion of a sample in an oxygen-rich environment at high temperatures (typically ~900-1000°C).[2][5] Under these conditions:
-
Carbon is converted into carbon dioxide (CO₂).
-
Hydrogen is converted into water (H₂O).
-
Nitrogen is converted into nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
-
Sulfur is converted into sulfur dioxide (SO₂).
For oxygen analysis, a separate process of high-temperature pyrolysis is used. The sample is heated in an inert gas stream (like helium), and the oxygen is converted to carbon monoxide (CO), which is then measured.
The resulting gases are separated, typically by gas chromatography (GC), and quantified using a thermal conductivity detector (TCD).[5] The instrument's software then back-calculates the percentage of each element in the original sample.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, the entire analytical run must be a self-validating system. This is achieved through rigorous calibration and the use of Certified Reference Materials (CRMs).
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are properly packed and conditioned.
-
Perform leak checks to guarantee the integrity of the gas flow paths.
-
Calibrate the instrument using ultra-pure, well-characterized CRMs. Common standards include acetanilide, benzoic acid, or sulfamic acid.[6] This calibration creates a response curve that correlates the detector signal to a known mass of C, H, N, or S.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of 4-(2-Methoxyphenyl)-2-methylphenol into a tin or silver capsule using a microbalance. The exact mass must be recorded precisely.
-
Crimp the capsule to enclose the sample, ensuring no loss of material.
-
-
Analysis Sequence:
-
Blank Run: Analyze an empty sample capsule to establish the baseline and ensure the system is clean.
-
CRM Verification: Analyze a known CRM (e.g., Acetanilide) as if it were an unknown sample. The results must fall within the certified acceptance range of the CRM before proceeding.[7] This step validates the calibration.
-
Sample Analysis: Analyze the 4-(2-Methoxyphenyl)-2-methylphenol samples (typically in triplicate).
-
Post-Analysis CRM Verification: Run the same CRM again after the sample set to check for any drift in the instrument's performance during the analytical run.
-
Causality and Experimental Choices
-
Why use CRMs? CRMs are materials with a certified, traceable, and highly accurate elemental composition.[8] Using them for calibration provides a direct link to established standards (metrological traceability), ensuring the "trueness" of the results.[8][9]
-
Why tin capsules? Tin acts as a combustion catalyst, promoting a rapid and complete reaction upon melting, which results in a flash of heat that aids in breaking down the sample.
-
Why triplicate analysis? Analyzing the sample multiple times allows for the assessment of precision (the closeness of agreement between results), a key aspect of method validation.[9]
Data Interpretation and Acceptance Criteria
The experimental results for 4-(2-Methoxyphenyl)-2-methylphenol should be compared directly with the theoretical values. For publication in many scientific journals and for regulatory submissions, the experimentally determined values should be within ±0.4% of the calculated theoretical values.[1]
| Element | Theoretical Value (%) | Acceptance Range (±0.4%) |
| Carbon (C) | 77.20 | 76.80 - 77.60 |
| Hydrogen (H) | 6.98 | 6.58 - 7.38 |
| Oxygen (O) | 15.82 | 15.42 - 16.22 |
Visualizing the Combustion Analysis Workflow
The following diagram illustrates the logical flow of a properly validated combustion analysis experiment.
Caption: Workflow for Validated Combustion Analysis.
Alternative & Complementary Techniques: Building a Complete Profile
While combustion analysis is the standard for bulk C, H, and O composition, other techniques are essential for a full characterization, particularly for identifying impurities or confirming the molecular formula.
| Technique | Principle | Primary Application for C₁₃H₁₄O₂ | Comparison with Combustion Analysis |
| Combustion Analysis | Sample is burned; resulting CO₂, H₂O, etc., are measured.[3][4] | Quantitative determination of bulk elemental composition (%C, %H, %O). | The definitive method for bulk composition; fast, simple, and inexpensive.[5] |
| Inductively Coupled Plasma (ICP-MS, ICP-OES) | Sample is aerosolized into a plasma; emitted ions (MS) or photons (OES) are detected.[2] | Quantitative determination of trace elemental impurities (e.g., residual catalysts like Pd, Pt, Ru). | Far more sensitive for trace metals (ppm/ppb levels).[10][11] Not suitable for bulk C, H, O. Sample requires acid digestion. |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of the molecule with very high accuracy. | Confirmation of the molecular formula (C₁₃H₁₄O₂). | Does not provide percentage composition but gives an exact mass that can confirm the molecular formula, often to within 5 ppm accuracy.[1] |
| X-Ray Fluorescence (XRF) | X-rays excite atoms, causing them to emit characteristic secondary X-rays.[2] | Non-destructive screening for heavier elemental contaminants. | Non-destructive and requires minimal sample prep, but is not suitable for light elements like C, H, O and is less sensitive than ICP-MS.[10] |
Strategic Application of Techniques
For a comprehensive analysis of a new batch of 4-(2-Methoxyphenyl)-2-methylphenol, a scientist would use these techniques in concert:
-
HRMS to confirm the molecular formula is indeed C₁₃H₁₄O₂.
-
Combustion Analysis to confirm the %C, %H, and %O match the theoretical values, thereby establishing purity with respect to these elements.
-
ICP-MS to quantify any inorganic impurities, which are critical to identify in pharmaceutical development as they may originate from catalysts used in the synthesis.
Decision Framework for Elemental Analysis
Choosing the right analytical technique depends on the specific question being asked.
Caption: Choosing the Right Elemental Analysis Technique.
References
-
Combustion analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Combustion analysis. Retrieved from [Link]
-
StudySmarter. (2024, May 30). Combustion Analysis: Basics & Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Combustion Analysis. Retrieved from [Link]
-
ChemTeam. (n.d.). Combustion Analysis: Ten Examples. Retrieved from [Link]
-
StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples. Retrieved from [Link]
-
Gagliardo, L. A., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 241-246. [Link]
-
Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (2024, June 6). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]
-
Joyce, L. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 893-899. [Link]
-
Scribd. (n.d.). CHNS Verification Procedure Form. Retrieved from [Link]
-
Eurachem. (n.d.). 7. Validation of analytical methods. Retrieved from [Link]
-
BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-methylphenol (FDB008862). Retrieved from [Link]
-
OSHA. (n.d.). PV2039. Retrieved from [Link]
-
FEMA. (n.d.). 2-METHOXY-4-METHYLPHENOL. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. Combustion_analysis [chemeurope.com]
- 5. azom.com [azom.com]
- 6. shop.perkinelmer.com [shop.perkinelmer.com]
- 7. scribd.com [scribd.com]
- 8. bam.de [bam.de]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(2-Methoxyphenyl)-2-methylphenol proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-(2-Methoxyphenyl)-2-methylphenol
As a substituted biphenyl derivative containing a highly reactive phenolic moiety, 4-(2-Methoxyphenyl)-2-methylphenol (C₁₄H₁₄O₂) presents unique operational and toxicological challenges in the laboratory. Standard chemical disposal protocols are insufficient for this class of compounds.
As your trusted partner in laboratory safety and chemical handling, we have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, emergency decontamination, and compliant disposal of this compound.
Mechanistic Toxicology & Environmental Impact
Understanding the chemical behavior of 4-(2-Methoxyphenyl)-2-methylphenol is critical for justifying its stringent handling requirements. We do not just enforce rules; we design protocols based on molecular causality:
-
Protein Denaturation & The Anesthetic Effect : The phenolic hydroxyl (-OH) group is highly corrosive to biological tissues. Upon contact, it disrupts the tertiary structure of proteins, causing rapid coagulation necrosis. Crucially, phenols exert a local anesthetic effect, meaning severe, deep-tissue burns may initially present without pain, dangerously delaying emergency response ([1]).
-
Lipophilicity & Systemic Toxicity : The biphenyl backbone significantly increases the molecule's octanol-water partition coefficient (log Kow). This lipophilicity allows the compound to rapidly penetrate the stratum corneum and enter the bloodstream, where it can cause central nervous system (CNS) depression, liver damage, and renal failure ([2]).
-
Aquatic Bioaccumulation : Substituted biphenyls are notoriously persistent in aquatic environments and exhibit high toxicity to aquatic organisms across multiple trophic levels ([3]). Under no circumstances should this compound or its rinsates be disposed of down the drain.
Hazard Classification & PPE Requirements
Standard laboratory PPE is inadequate for handling concentrated phenolic biphenyls.
Table 1: Chemical & Hazard Profile
| Property / Hazard | Description / Classification |
|---|---|
| Chemical Name | 4-(2-Methoxyphenyl)-2-methylphenol |
| Molecular Formula | C₁₄H₁₄O₂ |
| Primary Hazards | Acute Toxicity (Dermal/Oral), Corrosive, Aquatic Toxicity |
| GHS Signal Word | DANGER |
| EPA Waste Classification | Toxic Characteristic / Unlisted Organic (State-dependent) |
Table 2: PPE & Handling Requirements
| PPE Category | Specification | Mechanistic Rationale |
|---|---|---|
| Gloves | Viton® or heavy-duty Neoprene | Phenols rapidly degrade standard nitrile and latex, leading to dangerous chemical breakthrough ([1]). |
| Eye Protection | Chemical splash goggles & face shield | Prevents irreversible corneal protein denaturation from accidental splashes. |
| Body Protection | Polyethylene-coated lab coat | Prevents the penetration of lipophilic compounds through woven fabric to the skin. |
| Respiratory | Fume hood (Face velocity >100 fpm) | Prevents the inhalation of toxic, irritating vapors or aerosolized particulates. |
Step-by-Step Disposal Protocol
To ensure regulatory compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and operational safety, all waste containing 4-(2-Methoxyphenyl)-2-methylphenol must be managed as hazardous chemical waste ([4]).
Step 1: Waste Segregation
-
Action : Segregate strictly as Non-Halogenated Organic Waste .
-
Exception : If the compound is used in liquid-liquid extractions involving chloroform or dichloromethane, the entire mixture must be segregated as Halogenated Organic Waste ([1]).
-
Causality : Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the high-temperature incineration process required for complete biphenyl destruction.
Step 2: Primary Containment
-
Action : Collect waste in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) lined containers.
-
Causality : Phenolic compounds can be corrosive to certain metals and may degrade lower-quality plastics over time. Ensure the container has a tight-fitting, leak-proof cap.
Step 3: RCRA Labeling
-
Action : Attach a hazardous waste tag the moment the first drop of waste enters the container. Label clearly with the full chemical name: "4-(2-Methoxyphenyl)-2-methylphenol" (no abbreviations) and check the "Toxic" and "Corrosive" hazard boxes ([4]).
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action : Store the primary container inside a secondary containment bin within a designated SAA.
-
Causality : Secondary containment captures catastrophic primary container failures, preventing the highly lipophilic compound from contaminating laboratory infrastructure.
Workflow for the safe segregation, containment, and disposal of phenolic biphenyl derivatives.
Emergency Spill Response: The PEG-400 Protocol
Traditional spill response protocols often rely on water, which is highly dangerous when dealing with phenolic compounds.
-
The Danger of Water : Water is contraindicated for small phenol spills or localized dermal exposures. Because 4-(2-Methoxyphenyl)-2-methylphenol is highly lipophilic and only slightly soluble in water, applying small amounts of water will merely dilute the chemical and expand the surface area of absorption, driving the toxin deeper into the tissue ([1]).
-
The PEG Solution : Polyethylene Glycol (PEG 300 or PEG 400) is the gold standard for phenolic decontamination. PEG acts as a macroscopic sponge; its amphiphilic polymer chain rapidly solubilizes and extracts the phenol from the skin or benchtop into the PEG matrix, halting systemic absorption ([5]).
Spill Cleanup Methodology:
-
Don Advanced PPE : Immediately equip Viton® gloves, a face shield, and a chemical-resistant apron ([1]).
-
Neutralize/Extract : Liberally apply PEG 400 directly to the spill area. Do not use water or alcohol-based solvents (which increase permeability) ([5]).
-
Absorb : Use inert absorbent pads to collect the viscous PEG-phenol mixture.
-
Double-Bag : Place all contaminated pads and compromised PPE into a heavy-duty poly bag, seal it, and place it inside a secondary hazardous waste container ([5]).
-
Final Decontamination : Only after the visible spill and PEG have been completely removed should the area be washed with a heavy laboratory detergent and water ([5]).
References
-
Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." Available at: ]">https://risk.tulane.edu[5]
-
Cornell University Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE." Available at: ]">https://ehs.cornell.edu[1]
-
Danish Environmental Protection Agency. "Miljøprojekt, 1013 – More environmentally friendly alternatives to PFOS-compounds and PFOA." Available at: ]">https://www.mst.dk[2]
-
Health Canada. "Screening Assessment 1,1'-Biphenyl." Available at: ]">https://www.canada.ca[3]
-
Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Available at: [Link]4]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. Miljøprojekt, 1013 – More environmentally friendly alternatives to PFOS-compounds and PFOA – Summary and conclusions [www2.mst.dk]
- 3. canada.ca [canada.ca]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. oehs.tulane.edu [oehs.tulane.edu]
Mastering the Safe Handling of 4-(2-Methoxyphenyl)-2-methylphenol: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the pursuit of discovery is paramount. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides essential, in-depth procedural information for the safe handling and disposal of 4-(2-Methoxyphenyl)-2-methylphenol, a substituted phenol compound. By understanding the inherent risks and adhering to the protocols outlined below, you can ensure a secure laboratory environment for yourself and your team. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and responsibly.
Understanding the Risks: A Prudent Approach to Phenolic Compounds
The core principle of our safety protocol is the precautionary principle . We will treat 4-(2-Methoxyphenyl)-2-methylphenol with the same level of care as other well-documented hazardous phenols, ensuring a robust margin of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-(2-Methoxyphenyl)-2-methylphenol. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields | Double-gloved nitrile or neoprene gloves | Fully buttoned lab coat, long pants, closed-toe shoes | Work within a chemical fume hood to avoid dust inhalation |
| Solution Preparation and Transfers | Chemical splash goggles and/or a face shield | Heavy-duty nitrile or neoprene gloves. Consider butyl rubber for concentrated solutions.[4][5] | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | All operations should be conducted in a chemical fume hood |
| Routine Handling of Dilute Solutions | Safety goggles | Nitrile or neoprene gloves | Lab coat, long pants, closed-toe shoes | Work in a well-ventilated area; a fume hood is recommended |
The Rationale Behind Our PPE Choices:
-
Eye and Face Protection: The potential for splashes of solutions or airborne particles of the solid compound necessitates robust eye protection.[4] Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[4]
-
Hand Protection: Phenolic compounds can be readily absorbed through the skin.[3] While standard nitrile gloves offer good splash protection for dilute solutions, they may not be suitable for prolonged contact or with concentrated solutions.[5][6] Double-gloving provides an additional layer of security. For handling the pure compound or concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended due to their higher chemical resistance.[4][5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A fully buttoned lab coat worn over personal clothing that covers the arms and legs is the minimum requirement.[4] A chemical-resistant apron provides an additional barrier against spills and splashes when preparing solutions or transferring the chemical.[4][5]
-
Respiratory Protection: Handling the solid form of 4-(2-Methoxyphenyl)-2-methylphenol can generate dust, which may cause respiratory irritation if inhaled.[7] Therefore, all handling of the solid, as well as any procedures that could generate aerosols, must be conducted within a certified chemical fume hood.[4][5][8]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the safe disposal of chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 4-(2-Methoxyphenyl)-2-methylphenol.
Detailed Step-by-Step Procedures:
-
Preparation:
-
Before beginning any work, consult the safety data sheets for structurally similar phenolic compounds to remain informed of potential hazards.[8]
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9]
-
Don the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of the solid compound and solutions within the fume hood.[4][8]
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of 4-(2-Methoxyphenyl)-2-methylphenol tightly closed when not in use.[10]
-
-
Spill Management:
-
In the event of a small spill, alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[8]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Disposal:
-
All waste containing 4-(2-Methoxyphenyl)-2-methylphenol, including contaminated consumables (e.g., gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.[4]
-
Collect all waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste down the drain.[7]
-
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If available, after initial water flushing, gently wipe the affected area with polyethylene glycol (PEG) 300 or 400, which is effective in decontaminating phenol burns.[5][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research. Your well-being is the most critical component of your scientific endeavors.
References
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of California, Berkeley. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
Phenol. Western Washington University Environmental Health and Safety. [Link]
-
FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS), Rutgers University. [Link]
-
4-Methoxy-2-methylphenol. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
-
Safety Data Sheet: 2-Methylphenol. CPAchem Ltd.[Link]
-
Hazardous Substance Fact Sheet: 4-Methoxyphenol. New Jersey Department of Health. [Link]
Sources
- 1. 4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. nj.gov [nj.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. aksci.com [aksci.com]
- 8. policies.uq.edu.au [policies.uq.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
